Product packaging for Adipic acid-13C6(Cat. No.:CAS No. 942037-55-0)

Adipic acid-13C6

カタログ番号: B571474
CAS番号: 942037-55-0
分子量: 152.10 g/mol
InChIキー: WNLRTRBMVRJNCN-IDEBNGHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Adipic Acid-13C6, also known as (1,2,3,4,5,6-13C6)hexanedioic acid, is a stable isotope-labeled form of adipic acid where all six carbon atoms are replaced with the carbon-13 (13C) isotope. This compound serves as a critical internal standard and tracer in mass spectrometry-based quantitative analysis, enabling precise tracking and measurement of adipic acid and its metabolites in complex biological systems. Researchers utilize this compound to investigate the pharmacokinetic and metabolic profiles of adipic acid, providing invaluable data on its absorption, distribution, metabolism, and excretion without interference from endogenous compounds. Unlabeled adipic acid is an industrially significant dicarboxylic acid, primarily used as a precursor in the production of Nylon 66 and other polymers like polyurethane. It also finds applications as a food additive (E355) for its gelling properties and as an acidulant to impart a smooth, tart flavor. Studies have indicated that the unlabeled compound possesses anti-HSV-1 activity. The incorporation of stable heavy isotopes like carbon-13 is a established practice in drug development and biochemical research, as it allows for accurate quantitation and does not significantly alter the chemical or biological properties of the molecule. This makes this compound an essential tool for advanced research in metabolism, analytical chemistry, and material science. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. CAS Number: 942037-55-0.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B571474 Adipic acid-13C6 CAS No. 942037-55-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1,2,3,4,5,6-13C6)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Adipic Acid-13C6: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of Adipic acid-13C6. This isotopically labeled compound is a crucial tool in a variety of research and development applications, including metabolic studies, as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Understanding its fundamental characteristics is paramount for its effective and accurate use.

Core Chemical and Physical Properties

This compound, also known as hexanedioic acid-13C6, is a stable, isotopically labeled form of adipic acid where all six carbon atoms are the 13C isotope.[2][3] This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the labeled compound, other values are derived from data for unlabeled adipic acid due to the negligible impact of isotopic labeling on most physical properties.

PropertyValueSource
Chemical Formula ¹³C₆H₁₀O₄[3]
Molecular Weight 152.10 g/mol [3]
CAS Number 942037-55-0[2][3]
Appearance White crystalline solid/powder
Melting Point 151-154 °C
Boiling Point 265 °C at 100 mmHg
Flash Point 196 °C (closed cup)
Purity ≥98%[3]
Isotopic Purity ≥99 atom % ¹³C
Solubility
Slightly soluble in water
Soluble in methanol, ethanol, acetone, and ether

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Chemical Stability: this compound is a stable compound under recommended storage conditions. It is relatively stable but can decompose at temperatures above its boiling point.

Storage Recommendations: Store in a tightly closed container in a cool, dry place. Protect from moisture.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide and carbon dioxide.

Degradation Pathways

The primary degradation pathway for adipic acid at elevated temperatures is thermal decomposition. Studies on unlabeled adipic acid have shown that upon heating, it can undergo ketonization to form cyclopentanone. This process involves decarboxylation and the formation of a cyclic ketone.

While hydrolytic degradation is not expected to be a significant pathway due to the stability of the carboxylic acid functional groups under normal environmental conditions, oxidative degradation can occur in the presence of strong oxidizing agents.

Simplified Degradation Pathway of Adipic Acid Adipic_Acid Adipic Acid Heat Heat (High Temperature) Cyclopentanone Cyclopentanone Heat->Cyclopentanone Ketonization CO2 CO₂ H2O H₂O

Caption: Thermal degradation of adipic acid to cyclopentanone.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the concentration of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration.

Sample Preparation:

  • Accurately weigh a specific amount of this compound and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.

NMR Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A typical starting point is 30 seconds.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Receiver Gain: Set to an optimal level to avoid signal clipping.

Data Processing and Quantification:

  • Apply a Fourier transform to the acquired FID.

  • Perform phase and baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons giving rise to the this compound signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons giving rise to the internal standard signal

    • Mₓ = Molecular weight of this compound

    • Mₛ = Molecular weight of the internal standard

    • mₛ = Mass of the internal standard

    • V = Volume of the solvent

qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis Weigh Accurately weigh this compound and Internal Standard Dissolve Dissolve in known volume of deuterated solvent Weigh->Dissolve Acquire Acquire 1D NMR spectrum with optimized parameters (long d1, sufficient ns) Dissolve->Acquire Process Fourier Transform, Phase and Baseline Correction Acquire->Process Integrate Integrate signals of analyte and internal standard Process->Integrate Calculate Calculate concentration Integrate->Calculate

Caption: Workflow for quantitative NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like adipic acid, derivatization is required to increase volatility.

Sample Preparation and Derivatization (Silylation):

  • Accurately measure a known amount of the sample containing this compound.

  • If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Analyzer: Quadrupole or Ion Trap.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the derivatized this compound.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extract Extraction (if necessary) Dry Evaporate to dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Identify Identify peaks based on retention time and mass spectrum Detect->Identify Quantify Quantify using internal standard method Identify->Quantify

Caption: Workflow for GC-MS analysis of adipic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like adipic acid, without the need for derivatization. This compound is an excellent internal standard for LC-MS based quantification.[1]

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing this compound as the internal standard.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis. Dilution may be necessary depending on the expected analyte concentration.

LC-MS/MS Parameters (Illustrative):

  • LC Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

  • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

  • MS Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions:

    • Adipic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled adipic acid to the peak area of this compound against the concentration of the unlabeled adipic acid standards.

  • The concentration of adipic acid in the unknown samples is then determined from this calibration curve.

LC-MS Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spike Spike sample with this compound (Internal Standard) Precipitate Protein Precipitation (for biological samples) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection of Analyte and Internal Standard Separate->Detect Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Detect->Cal_Curve Quantify Quantify Analyte in Unknown Samples Cal_Curve->Quantify

Caption: Workflow for LC-MS analysis using an internal standard.

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for this compound. By understanding and applying this information, researchers, scientists, and drug development professionals can effectively utilize this valuable isotopic standard in their studies.

References

Technical Guide to Isotopic Purity and Enrichment Analysis of Adipic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity and enrichment of Adipic acid-13C6. Adipic acid, a dicarboxylic acid of significant industrial importance, particularly in the production of nylon, is often utilized in its isotopically labeled form in metabolic research and as an internal standard in quantitative analytical studies. Accurate assessment of its isotopic composition is paramount for the integrity of such research. This document details the necessary experimental protocols, data interpretation, and visualization of workflows for this analysis.

Quantitative Data on this compound

This compound is commercially available with a specified isotopic enrichment, typically around 99 atom % ¹³C. This high level of enrichment is crucial for its application as a tracer or internal standard, as it minimizes interference from the naturally occurring unlabeled (M+0) adipic acid. The chemical purity of the standard is also a critical parameter, with commercial grades often exceeding 98%.[1]

Isotopologue Distribution

The isotopic purity of this compound is determined by measuring the relative abundance of its mass isotopologues. An isotopologue is a molecule that differs only in its isotopic composition. For this compound, the isotopologues of interest range from M+0 (unlabeled) to M+6 (fully labeled). The theoretical mass isotopologue distribution for this compound with 99% ¹³C enrichment at each of its six carbon positions has been calculated and is presented in Table 1. This distribution accounts for the natural abundance of ¹³C in the unlabeled portion of the sample.

Table 1: Theoretical Mass Isotopologue Distribution of this compound (99% Enrichment)

IsotopologueMass ShiftTheoretical Abundance (%)
M+00~0.00
M+1+1~0.00
M+2+2~0.00
M+3+3~0.01
M+4+4~0.15
M+5+5~5.40
M+6+6~94.44

Note: The theoretical abundances are calculated based on a binomial probability distribution, assuming a 99% probability of each of the six carbon atoms being ¹³C.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 2.

Table 2: Properties of this compound

PropertyValueReference
Chemical Formula¹³C₆H₁₀O₄
Molecular Weight (Labeled)152.10 g/mol
Isotopic Purity≥99 atom % ¹³C
Chemical Purity≥98%[1]
Mass ShiftM+6
Unlabeled CAS Number124-04-9[1]
Labeled CAS Number942037-55-0[1]

Experimental Protocols

The analysis of this compound isotopic purity and enrichment is typically performed using mass spectrometry coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Due to the low volatility of adipic acid, a derivatization step is required for GC-MS analysis to convert it into a more volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the silylation of adipic acid to form its more volatile trimethylsilyl (TMS) ester, followed by GC-MS analysis.

2.1.1. Sample Preparation and Derivatization (Silylation)

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or pyridine) to create a 1 mg/mL stock solution.

  • Sample Aliquoting: Transfer 100 µL of the stock solution to a clean, dry 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.[2][3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[4]

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an aprotic solvent like hexane.

2.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the relevant m/z values for the di-TMS-adipate isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes the derivatization of adipic acid to its dibutyl ester, followed by LC-MS/MS analysis. This method is particularly useful for complex biological matrices.

2.2.1. Sample Preparation and Derivatization (Butylation)

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

  • Sample Aliquoting: Transfer an appropriate volume of the stock solution or sample extract to a glass tube.

  • Evaporation: Dry the sample completely under a stream of nitrogen.

  • Derivatization:

    • Add 200 µL of 3 M HCl in n-butanol.

    • Cap the tube tightly and heat at 65°C for 60 minutes.

    • After cooling, evaporate the reagent under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

2.2.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific parent-to-product ion transitions for each isotopologue of dibutyl adipate.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the relative abundance of each mass isotopologue to calculate the isotopic purity and enrichment.

  • Peak Identification and Integration: Identify the chromatographic peak corresponding to the derivatized this compound. Integrate the peak areas for each of the monitored isotopologues (M+0 to M+6).

  • Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the M+6 isotopologue relative to the sum of all isotopologues.

    • Isotopic Purity (%) = [Area(M+6) / (Area(M+0) + Area(M+1) + ... + Area(M+6))] x 100

  • Calculation of Isotopic Enrichment: The atom percent enrichment (APE) can be calculated using the following formula, which considers the contribution of all labeled isotopologues:

    • APE (%) = [ (1 * Area(M+1) + 2 * Area(M+2) + ... + 6 * Area(M+6)) / (6 * (Area(M+0) + Area(M+1) + ... + Area(M+6))) ] x 100

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Standard dissolve Dissolve in Aprotic Solvent start->dissolve dry Evaporate to Dryness dissolve->dry derivatize Derivatize with BSTFA + 1% TMCS dry->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Isotopic Purity & Enrichment integrate->calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Standard dry Evaporate to Dryness start->dry derivatize Derivatize with 3M HCl in n-Butanol dry->derivatize heat Heat at 65°C derivatize->heat reconstitute Reconstitute in Mobile Phase heat->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Tandem Mass Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Isotopic Purity & Enrichment integrate->calculate Isotopologue_Relationship cluster_0 This compound Sample parent This compound (99% Enriched) M0 M+0 (Unlabeled) parent->M0 M1 M+1 parent->M1 M2 M+2 parent->M2 M3 M+3 parent->M3 M4 M+4 parent->M4 M5 M+5 parent->M5 M6 M+6 (Fully Labeled) parent->M6

References

An In-depth Technical Guide to the Microbial Biosynthesis of Adipic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for producing fully carbon-labeled adipic acid (adipic acid-13C6) in metabolically engineered microbes. It is intended to serve as a resource for researchers and professionals in the fields of synthetic biology, metabolic engineering, and drug development who are interested in the sustainable production of isotopically labeled compounds. This document details the primary metabolic routes, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction to Microbial this compound Production

Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6.[1] Traditional chemical synthesis methods are petroleum-dependent and associated with significant greenhouse gas emissions.[1] Microbial biosynthesis from renewable feedstocks presents a sustainable alternative. The production of this compound, a stable isotope-labeled version, is of particular interest for metabolic studies, flux analysis, and as a tracer in various biomedical and environmental research applications. The core principle of producing this compound in microbes involves cultivating engineered strains on a medium where the primary carbon source is uniformly labeled with ¹³C, typically [U-¹³C]-glucose. The engineered metabolic pathways then convert this labeled precursor into adipic acid with all six carbon atoms being ¹³C.

Core Biosynthetic Pathways for Adipic Acid Production

Several biosynthetic pathways have been engineered in microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to produce adipic acid. These pathways can be adapted for this compound production by utilizing ¹³C-labeled glucose as the feedstock.

The Reverse Adipate Degradation Pathway (RADP)

The reverse adipate degradation pathway, originally identified in Thermobifida fusca, is a promising route for adipic acid biosynthesis.[1][2] This pathway has been successfully expressed in both E. coli and S. cerevisiae.[1][2] The pathway initiates with the condensation of acetyl-CoA and succinyl-CoA, both derived from the central carbon metabolism, which in the case of this compound production, would originate from [U-¹³C]-glucose.

The key enzymatic steps in the RADP are:

  • Thiolase: Condensation of acetyl-CoA and succinyl-CoA.

  • Dehydrogenase/Reductase steps: A series of reduction and dehydration steps to form the C6 backbone.

  • Thioesterase: The final release of free adipic acid.

A notable advantage of this pathway is its potential for high theoretical yields.[3]

The Muconic Acid Pathway

This pathway proceeds through the intermediate cis,cis-muconic acid, which is subsequently reduced to adipic acid.[4] The initial steps often leverage the host's native shikimate pathway to produce chorismate, which is then converted to catechol. Catechol is then processed to cis,cis-muconic acid. The final step, the reduction of muconic acid to adipic acid, can be achieved enzymatically using an enoate reductase.[5] When [U-¹³C]-glucose is used as the substrate, all intermediates, including the final adipic acid product, will be fully labeled.

The α-Ketoadipate Pathway

This pathway utilizes the α-aminoadipate (AAA) pathway, which is involved in lysine biosynthesis in some organisms like Saccharomyces cerevisiae.[6] The pathway starts from the central metabolite α-ketoglutarate. By introducing specific enzymes, α-ketoadipate can be converted to adipic acid.[6] This pathway is attractive as it branches from a key node in the TCA cycle.

Quantitative Data on Microbial Adipic Acid Production

The following tables summarize the quantitative data on adipic acid production from various studies. While these studies do not specifically report on this compound, the titers and yields are indicative of the potential production levels when using a ¹³C-labeled carbon source.

Table 1: Adipic Acid Production in Engineered Escherichia coli

StrainPathwayCarbon SourceTiter (g/L)Yield (g/g)Reference
Engineered E. coliReverse Adipate DegradationGlycerol68.0-[3]
Engineered E. coliReverse Adipate DegradationGlucose1.51-[7]
Engineered E. coliFrom CyclohexaneCyclohexane22.6-[8]
Engineered E. coliFrom KA oilKA oil110-[8]
Recombinant E. coliFrom 6-hydroxyhexanoic acid6-hydroxyhexanoic acid15.6-[9]

Table 2: Adipic Acid Production in Engineered Saccharomyces cerevisiae

StrainPathwayCarbon SourceTiter (mg/L)YieldReference
Engineered S. cerevisiaeReverse Adipate DegradationGlucose10.09-[10]
Engineered S. cerevisiaeMuconic Acid PathwayGlucose--[5][11]

Experimental Protocols

General Protocol for Production of this compound

This protocol outlines the general steps for producing this compound in a metabolically engineered microbe.

  • Strain Cultivation: Inoculate a single colony of the engineered microbial strain into a seed culture medium containing standard glucose. Grow overnight at the optimal temperature and shaking speed.

  • ¹³C-Labeling Culture: Inoculate the main culture medium with the seed culture. The main culture medium should contain [U-¹³C]-glucose as the sole carbon source.

  • Induction: If the expression of the pathway genes is under the control of an inducible promoter, add the appropriate inducer at the optimal cell density.

  • Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a predetermined period to allow for the production of this compound.

  • Harvesting: Centrifuge the culture to separate the cells from the supernatant, which contains the secreted this compound.

  • Extraction and Purification: Extract the this compound from the supernatant using methods such as liquid-liquid extraction with an organic solvent. Further purify the product using techniques like crystallization or chromatography.[12]

  • Analysis: Confirm the identity and quantify the concentration of this compound using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11]

Detailed Methodology for Strain Construction in Saccharomyces cerevisiae

This protocol provides a more detailed look into the construction of an adipic acid-producing yeast strain.

  • Gene Synthesis and Codon Optimization: Synthesize the genes encoding the enzymes of the desired biosynthetic pathway (e.g., RADP). Codon-optimize the gene sequences for optimal expression in S. cerevisiae.

  • Plasmid Construction: Clone the synthesized genes into yeast expression vectors. These vectors typically contain a yeast-specific origin of replication, a selection marker, and promoters and terminators to drive gene expression.[2][13] Both plasmid-based expression and chromosomal integration are viable strategies.[2][6]

  • Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae host strain using a standard transformation protocol (e.g., lithium acetate method).

  • Selection and Verification: Select for successful transformants on an appropriate selective medium. Verify the presence of the integrated genes and their expression through PCR, RT-PCR, or Western blotting.

Visualizations of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key biosynthetic pathways and a general experimental workflow.

Adipic_Acid_Pathways cluster_glucose [U-13C]-Glucose cluster_central_metabolism Central Carbon Metabolism cluster_radp Reverse Adipate Degradation Pathway cluster_muconic Muconic Acid Pathway cluster_alpha_keto α-Ketoadipate Pathway Glucose [U-13C]-Glucose AcetylCoA [1,2-13C]-Acetyl-CoA Glucose->AcetylCoA SuccinylCoA [1,2,3,4-13C]-Succinyl-CoA Glucose->SuccinylCoA alphaKG [1,2,3,4,5-13C]-α-Ketoglutarate Glucose->alphaKG Chorismate [13C]-Chorismate Glucose->Chorismate RADP_Intermediates [13C]-Intermediates AcetylCoA->RADP_Intermediates SuccinylCoA->RADP_Intermediates alpha_Ketoadipate [13C]-α-Ketoadipate alphaKG->alpha_Ketoadipate Catechol [13C]-Catechol Chorismate->Catechol Adipic_Acid This compound RADP_Intermediates->Adipic_Acid Muconic_Acid [13C]-cis,cis-Muconic Acid Catechol->Muconic_Acid Muconic_Acid->Adipic_Acid alpha_Ketoadipate->Adipic_Acid

Caption: Overview of major biosynthetic pathways to this compound.

Experimental_Workflow Strain_Construction Strain Construction (Gene Synthesis, Cloning, Transformation) Seed_Culture Seed Culture (Standard Glucose Medium) Strain_Construction->Seed_Culture Main_Culture Main Culture ([U-13C]-Glucose Medium) Seed_Culture->Main_Culture Induction Induction of Gene Expression Main_Culture->Induction Fed_Batch_Fermentation Fed-Batch Fermentation Induction->Fed_Batch_Fermentation Harvesting Harvesting (Centrifugation) Fed_Batch_Fermentation->Harvesting Extraction_Purification Extraction & Purification Harvesting->Extraction_Purification Analysis Analysis (HPLC, MS) Extraction_Purification->Analysis Adipic_Acid_13C6 This compound Analysis->Adipic_Acid_13C6

Caption: General experimental workflow for this compound production.

References

Topic: Natural Abundance Correction for Adipic Acid-13C6 Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Stable isotope tracing using molecules like Adipic acid-13C6 is a powerful technique for elucidating metabolic pathways and quantifying flux. However, the interpretation of data from mass spectrometry is complicated by the presence of naturally occurring heavy isotopes. These isotopes, particularly Carbon-13, contribute to the measured mass isotopologue distribution (MID), potentially masking the true incorporation from the labeled tracer. This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis workflows for performing natural abundance correction in this compound studies. It includes a detailed mathematical framework, generalized experimental protocols, and visual diagrams to clarify complex concepts, enabling researchers to achieve accurate and reliable results in their metabolic investigations.

Introduction to Stable Isotope Tracing and Natural Abundance

Stable isotope tracing is a fundamental method used to measure the activity of intracellular metabolic pathways.[1] The technique involves introducing a nutrient labeled with a stable, heavy isotope (e.g., 13C, 15N) into a biological system.[2] As the cells metabolize this labeled tracer, the isotope is incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry (MS), researchers can trace the flow of atoms through metabolic networks.[3][4]

This compound is a fully labeled tracer used to study pathways related to dicarboxylic acid metabolism. However, a significant challenge in these experiments is that heavy isotopes exist naturally in the environment.[5] Carbon, for instance, is composed of approximately 98.9% 12C and 1.1% 13C.[6][7] This natural abundance means that even in an unlabeled sample, a population of any given molecule will contain a distribution of mass isotopologues, which are molecules that differ only in their isotopic composition.[4][8] This baseline distribution can interfere with the measurement of isotope incorporation from the experimental tracer, necessitating a robust correction method to isolate the signal derived from the labeled substrate.[2][9]

The Principle of Natural Abundance Correction

When a metabolite is analyzed by mass spectrometry, the instrument detects a spectrum of peaks for that molecule, corresponding to its different mass isotopologues. The relative intensity of these peaks is called the Mass Isotopologue Distribution (MID).[2] In a labeling experiment, the measured MID is a composite of two factors:

  • Labeling from the Tracer: The incorporation of 13C atoms from the administered this compound.

  • Natural Abundance: The presence of naturally occurring heavy isotopes (13C, 15N, 18O, 2H, etc.) in all atoms of the metabolite.[9]

The goal of natural abundance correction is to mathematically remove the contribution of naturally occurring isotopes from the measured MID.[1][2] This yields a corrected MID that represents only the enrichment derived from the stable isotope tracer, providing an accurate basis for metabolic flux analysis and pathway identification.[10] Failure to perform this correction can lead to a significant overestimation of label incorporation and, consequently, to the misinterpretation of metabolic activities.[5][11]

Quantitative Data for Correction

The correction algorithms rely on the known natural abundances of all stable isotopes for each element present in the molecule of interest. The chemical formula for Adipic Acid is C6H10O4 .

Table 1: Natural Abundance of Relevant Stable Isotopes

This table summarizes the natural abundances of the key isotopes relevant for correcting adipic acid measurements.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon12C12.00000098.93
13C13.0033551.07
Hydrogen1H1.00782599.985
2H (D)2.0141020.015
Oxygen16O15.99491599.762
17O16.9991310.038
18O17.9991600.200
Nitrogen14N14.00307499.634
15N15.0001090.366

Note: Abundance values are standard and may show slight natural variation. For highly precise work, these values can be empirically determined from unlabeled standards.

Table 2: Theoretical Mass Isotopologue Distribution (MID) of Unlabeled Adipic Acid (C6H10O4)

This table shows the calculated contribution of natural isotopes to the first few mass isotopologues of adipic acid. The M+0 peak represents the molecule with only the most abundant isotopes (all 12C, 1H, 16O).

Mass IsotopologueDescriptionExpected Relative Abundance (%)
M+0C6H10O4 with no heavy isotopes92.83
M+1Contains one 13C or one 2H or one 17O6.25
M+2Contains two 13C, one 18O, etc.0.88
M+3Contains three 13C, etc.0.04

Note: This distribution is what complicates the interpretation of labeling data. For instance, a measured M+1 signal does not solely represent the incorporation of a single 13C from a tracer.

Mathematical Framework for Correction

The most common method for natural abundance correction uses a matrix-based approach.[1][2] The relationship between the measured and corrected MIDs can be expressed with the following equation:

M_measured = CM * M_corrected

Where:

  • M_measured is the vector of the observed mass isotopologue abundances.

  • CM is the correction matrix.

  • M_corrected is the vector of the true, tracer-derived mass isotopologue abundances that we want to determine.

The correction matrix (CM) is constructed based on the elemental composition of the molecule and the natural abundance of its constituent isotopes.[2] Each column in the matrix represents the theoretical MID for a molecule that has a specific number of atoms incorporated from the tracer.[1]

To find the corrected distribution, the equation is rearranged:

M_corrected = (CM)^-1 * M_measured

This calculation is typically performed using specialized software, as the manual construction and inversion of these matrices are complex and prone to error.[11][12][13]

Generalized Experimental and Data Analysis Workflow

A typical stable isotope tracing experiment using this compound involves several key steps from sample preparation to final data interpretation.

Experimental Protocol
  • Cell Culture and Labeling: Cells or organisms are cultured in a defined medium. An unlabeled control group is grown in parallel with the experimental group. The experimental group is then switched to a medium containing this compound for a specific duration. The timing is critical to achieve a metabolic steady state if desired.[2]

  • Metabolite Extraction: The metabolic activity is quenched rapidly (e.g., using liquid nitrogen or cold methanol) to halt enzymatic reactions. Metabolites are then extracted from the cells, typically using a solvent system like methanol/water/chloroform.

  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like adipic acid often require chemical derivatization (e.g., silylation) to increase their volatility. It is crucial to account for the atoms added during this step in the correction formula.[4][8] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required.

  • Mass Spectrometry Analysis: Samples are injected into a GC-MS or LC-MS system. A high-resolution mass spectrometer is advantageous for resolving peaks of similar mass.[3] The instrument measures the mass-to-charge ratio (m/z) and intensity of the target metabolite and its isotopologues.

  • Data Acquisition: The raw spectral data is acquired, showing the intensity for each m/z value corresponding to the different isotopologues of adipic acid (e.g., M+0, M+1, ..., M+6).

Data Analysis and Correction Software
  • MID Determination: The raw data is processed to obtain the measured MID for adipic acid in both unlabeled control and labeled samples.[2]

  • Natural Abundance Correction: The measured MID is corrected using software tools that implement the matrix correction method. Several open-source and commercial packages are available:

    • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural abundance and tracer impurity.[9][11]

    • AccuCor2: A tool designed for high-resolution data and dual-isotope tracer experiments.[14]

    • PolyMID: A software package that can remove the influence of naturally occurring heavy isotopes.[1]

  • Downstream Analysis: The corrected MIDs can be used for various quantitative analyses, such as calculating the fractional contribution of the tracer to the metabolite pool or as input for metabolic flux analysis (MFA) to determine intracellular reaction rates.[2][4]

Visualization of Concepts and Workflows

Diagrams are provided below to visually explain the core concepts of natural abundance correction, the experimental workflow, and a relevant metabolic pathway for adipic acid.

Diagram 1: Conceptual Model of Isotope Distribution

G Conceptual Model: Measured vs. Corrected Isotopologue Distribution cluster_measured Measured MID cluster_corrected Corrected MID measured_pool Total Adipic Acid Pool (as measured by MS) correction Natural Abundance Correction Algorithm measured_pool->correction m0 M+0 m1 M+1 m2 M+2 m6 M+6 natural Naturally Occurring Heavy Isotopes (¹³C, ¹⁸O, etc.) natural->measured_pool Contributes to M+1, M+2, etc. tracer ¹³C Atoms from Adipic acid-¹³C₆ Tracer tracer->measured_pool Contributes to M+6 primarily corrected_pool Tracer-Derived Labeling c0 M+0 (Truly Unlabeled) c6 M+6 (Fully Labeled) correction->corrected_pool G Generalized Workflow for ¹³C Tracing and Correction cluster_exp Experimental Phase cluster_data Data Analysis Phase culture 1. Cell Culture & Labeling with Adipic acid-¹³C₆ extract 2. Metabolite Quenching & Extraction culture->extract deriv 3. Derivatization (if GC-MS) extract->deriv ms 4. MS Analysis (GC-MS or LC-MS) deriv->ms raw_data 5. Raw MS Spectra ms->raw_data Generate Data mid 6. Determine Measured MIDs raw_data->mid correct 7. Natural Abundance Correction mid->correct flux 8. Downstream Analysis (e.g., Metabolic Flux) correct->flux G Biosynthesis of Adipic Acid via Reverse Adipate Degradation Pathway (RADP) ac Acetyl-CoA (C2) keto β-ketoadipyl-CoA ac->keto suc Succinyl-CoA (C4) suc->keto + hyd1 3-hydroxyadipyl-CoA keto->hyd1 Reduction pent 5-carboxy-2-pentenoyl-CoA hyd1->pent Dehydration adipyl Adipyl-CoA pent->adipyl Reduction adipic Adipic Acid (C6) adipyl->adipic Thioesterase e1 Tfu_0875 e1->keto e2 Tfu_2399/0067 e2->hyd1 e3 Tfu_1647 e3->adipyl e4 Tfu_2576 e4->adipic

References

An In-Depth Technical Guide to Interpreting the Certificate of Analysis for Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that accompanies high-purity chemical reagents, providing a detailed summary of the quality control testing performed on a specific batch. For isotopically labeled compounds such as Adipic acid-¹³C₆, the CoA is indispensable for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive breakdown of how to interpret a typical CoA for Adipic acid-¹³C₆, detailing the significance of each analytical test and providing insights into the experimental methodologies.

Understanding the Basics of the Certificate of Analysis

A Certificate of Analysis serves as a formal declaration from the manufacturer that the product meets a defined set of specifications.[1] It is a batch-specific document, meaning the data presented corresponds directly to the material in hand.[2] For researchers in drug development and other scientific fields, a thorough understanding of the CoA is paramount for quality assurance, traceability, and compliance with regulatory standards.[2]

Key Quantitative Data for Adipic Acid-¹³C₆

The following tables summarize the critical quantitative data typically presented in a CoA for Adipic acid-¹³C₆.

Table 1: Product Identification and General Properties

ParameterExample ValueSignificance
Chemical Name Adipic acid-¹³C₆The systematic name of the isotopically labeled compound.
CAS Number 942037-55-0A unique numerical identifier assigned by the Chemical Abstracts Service.[3]
Molecular Formula ¹³C₆H₁₀O₄Indicates the elemental composition with the specific isotope noted.
Molecular Weight 152.10 g/mol The mass of one mole of the ¹³C labeled compound.[4]
Appearance White crystalline solidA visual description of the physical form of the substance.
Solubility Soluble in DMSO, MethanolInformation on appropriate solvents for sample preparation.[1]

Table 2: Purity and Isotopic Enrichment

ParameterExample ValueSignificance
Chemical Purity (Assay) ≥98% (CP)The percentage of the desired compound in the material, excluding isotopic variations.
Isotopic Purity (Atom % ¹³C) ≥99 atom % ¹³CThe percentage of carbon atoms in the molecule that are the ¹³C isotope.
Isotopic Enrichment M+6Indicates the mass shift compared to the unlabeled compound due to the six ¹³C atoms.

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The following are detailed methodologies for the key experiments typically cited.

3.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the chemical purity of the Adipic acid-¹³C₆ by separating it from any non-isotopic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: A mixed-mode column such as Newcrom B is often suitable for separating dicarboxylic acids like adipic acid.[5]

    • Mobile Phase: A typical mobile phase might consist of a mixture of water, acetonitrile (MeCN), and an acid modifier like sulfuric acid (H₂SO₄).[5]

    • Detection: UV detection at a low wavelength, such as 200 nm, is common for compounds like adipic acid that lack a strong chromophore.[5]

    • Quantification: The purity is determined by calculating the area of the main peak corresponding to Adipic acid-¹³C₆ as a percentage of the total area of all detected peaks.

3.2. Mass Spectrometry (MS) for Isotopic Purity and Enrichment

  • Objective: To confirm the molecular weight and determine the isotopic enrichment of the Adipic acid-¹³C₆.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).

  • Method:

    • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For Adipic acid-¹³C₆, the expected molecular ion peak will be shifted by +6 mass units compared to the unlabeled adipic acid.

    • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed to calculate the atom percent of ¹³C. This is often done by comparing the observed isotopic pattern to the theoretical pattern for a given level of enrichment.[6][7] Advanced software can be used to correct for the natural abundance of isotopes and determine the true isotopic enrichment.[8]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the Adipic acid-¹³C₆ and ensure the ¹³C labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: The proton NMR spectrum is acquired to confirm the presence and integration of the hydrogen atoms in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum is crucial for confirming the presence of the ¹³C labels. In a fully labeled compound like Adipic acid-¹³C₆, the signals will be significantly enhanced compared to a natural abundance spectrum. The chemical shifts and coupling patterns provide detailed structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of Adipic acid-¹³C₆.

Adipic Acid-13C6 Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Data Interpretation & Reporting Sample This compound (Batch) Preparation Dissolution in Appropriate Solvent Sample->Preparation HPLC HPLC Analysis Preparation->HPLC MS Mass Spectrometry Preparation->MS NMR NMR Spectroscopy Preparation->NMR Purity Chemical Purity (≥98%) HPLC->Purity Enrichment Isotopic Enrichment (≥99 atom % 13C) MS->Enrichment Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Generation Purity->CoA Enrichment->CoA Structure->CoA

Caption: Workflow for the analysis of Adipic acid-¹³C₆.

Conclusion

The Certificate of Analysis for Adipic acid-¹³C₆ is a vital tool for ensuring the quality and integrity of this important research material. By carefully examining the quantitative data and understanding the underlying experimental protocols, researchers can have a high degree of confidence in the identity, purity, and isotopic enrichment of the compound. This, in turn, is fundamental for achieving reliable and reproducible results in drug development and other scientific endeavors.

References

In-Depth Technical Guide: Storage and Handling of Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe storage, handling, and stability assessment of Adipic acid-¹³C₆. Adipic acid-¹³C₆ is a stable, non-radioactive, isotopically labeled compound used as an internal standard in quantitative analyses such as mass spectrometry and NMR, as well as in metabolic flux analysis. Proper management of this valuable reagent is critical to ensure its chemical purity, isotopic integrity, and the safety of laboratory personnel.

Storage and Stability

Adipic acid-¹³C₆ is a stable solid under recommended storage conditions.[1][2] The primary factors that can affect its stability are moisture, excessive heat, and incompatible materials.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Adipic acid-¹³C₆, it is recommended to store it in a cool, dry, and well-ventilated area.[3] The following table summarizes the key storage parameters.

ParameterRecommendationSource(s)
Temperature Room temperature, not to exceed 30°C.[3]
Humidity Store in a dry environment. Adipic acid is not considered to be hygroscopic.[1]
Light Store away from direct light.
Container Keep in a tightly sealed, original container.[3]
Atmosphere No special atmosphere is generally required.
Shelf Life 2 years when stored properly in sealed packaging.[3]
Incompatible Materials and Conditions to Avoid

To prevent degradation or hazardous reactions, avoid storing Adipic acid-¹³C₆ with the following:

  • Strong Oxidizing Agents: Can cause a violent reaction.

  • Strong Bases/Alkalis: Can lead to a reaction.

  • Ammonia: Substance to be avoided.

  • Heat and Ignition Sources: Adipic acid is a combustible solid and dust may form explosive mixtures with air.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling Adipic acid-¹³C₆:

PPESpecificationSource(s)
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used.
Handling Procedures
  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area or in a chemical fume hood.

  • Dispensing: When weighing and dispensing, do so in a designated area, such as a weighing hood or a fume hood, to minimize dust inhalation.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.

Disposal

Dispose of Adipic acid-¹³C₆ and any contaminated materials in accordance with local, state, and federal regulations. As a non-radioactive, isotopically labeled compound, it does not typically require special disposal procedures beyond those for the unlabeled chemical. However, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocols for Quality Assessment

Regularly assessing the chemical purity and isotopic enrichment of Adipic acid-¹³C₆ is crucial, especially for long-term studies or when using it as a quantitative standard. The following are representative analytical methods that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of Adipic acid-¹³C₆ and detecting any degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of aqueous buffer and organic solvent. For example, 95:5 (v/v) 25 mM potassium phosphate buffer (pH 2.5) and acetonitrile.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Sample Preparation Accurately weigh and dissolve a sample of Adipic acid-¹³C₆ in the mobile phase to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS can be used to assess both the chemical purity and the isotopic enrichment of Adipic acid-¹³C₆. Derivatization is typically required to increase the volatility of the dicarboxylic acid.

ParameterSpecification
Derivatization Esterification with a suitable agent (e.g., BF₃ in methanol or diazomethane) to form the dimethyl ester of adipic acid.
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injection Mode Splitless injection.
Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
MS Ionization Electron Ionization (EI) at 70 eV.
MS Detection Full scan mode to identify impurities and selected ion monitoring (SIM) to determine isotopic enrichment by comparing the ion signals of the labeled and unlabeled fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

¹³C NMR is a direct method to confirm the positions and extent of isotopic labeling.

ParameterSpecification
Solvent Deuterated solvent such as DMSO-d₆ or D₂O.
Spectrometer A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiment Standard ¹³C NMR with proton decoupling.
Expected Chemical Shifts The ¹³C spectrum of Adipic acid-¹³C₆ will show enhanced signals at approximately 174 ppm (carboxyl carbons) and between 24-34 ppm (methylene carbons) compared to the natural abundance spectrum.

Logical Workflow for Storage and Handling

The following diagram illustrates the key steps for the safe and effective management of Adipic acid-¹³C₆ in a research environment.

StorageAndHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Area (Cool, Dry, Dark) Log->Store Segregate Segregate from Incompatibles Store->Segregate Retrieve Retrieve from Storage Segregate->Retrieve DonPPE Don Appropriate PPE Retrieve->DonPPE Dispense Dispense in Ventilated Area DonPPE->Dispense Use Use in Experiment Dispense->Use Waste Segregate Waste Use->Waste Dispose Dispose via EHS Guidelines Waste->Dispose

Workflow for Adipic Acid-¹³C₆ Management

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of Adipic Acid-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic flux analysis and as an internal standard in quantitative studies. This document outlines the expected fragmentation pathways under Electron Ionization (EI) and provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Adipic acid-¹³C₆ is a hexanedioic acid molecule in which all six carbon atoms are replaced with the ¹³C isotope. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from its endogenous, unlabeled counterpart in complex biological matrices. Understanding its fragmentation pattern in mass spectrometry is fundamental for developing robust analytical methods for its detection and quantification. This guide focuses on the fragmentation of the bis(trimethylsilyl) (TMS) derivative of Adipic Acid-¹³C₆, a common derivatization strategy to improve its volatility and chromatographic properties for GC-MS analysis.

Predicted Electron Ionization (EI) Fragmentation of Bis(trimethylsilyl) Adipate-¹³C₆

Upon electron ionization, the bis(trimethylsilyl) derivative of adipic acid-¹³C₆ undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion ([M]⁺˙) and key fragment ions are summarized in the table below. The m/z values are predicted based on the known fragmentation of the unlabeled analogue and the +6 Da mass shift due to the six ¹³C atoms.

Table 1: Predicted m/z Values and Relative Abundance of Major Fragments of Bis(trimethylsilyl) Adipate-¹³C₆

Predicted m/zProposed Fragment StructureRelative Abundance (%)
296[M]⁺˙Low
281[M - CH₃]⁺~35
201[M - C₄H₈¹³COOSi(CH₃)₃]⁺~15
147[Si(CH₃)₃]⁺~45
120[¹³C₄H₈¹³COOH]⁺˙~20
73[Si(CH₃)₃]⁺100

Note: The relative abundances are estimations based on the fragmentation pattern of the unlabeled compound and may vary depending on the specific instrument conditions.

Fragmentation Pathway

The fragmentation of bis(trimethylsilyl) adipate-¹³C₆ is initiated by the loss of a methyl group from one of the TMS moieties, a common fragmentation pathway for TMS derivatives, resulting in the stable [M-15]⁺ ion. Subsequent fragmentations involve cleavages of the carbon chain and losses of TMS groups, leading to the formation of characteristic ions.

fragmentation_pathway M [¹³C₆H₁₀O₄(Si(CH₃)₃)₂]⁺˙ m/z = 296 frag1 [M - CH₃]⁺ m/z = 281 M->frag1 - CH₃˙ frag3 [Si(CH₃)₃]⁺ m/z = 73 M->frag3 frag2 [M - C₄H₈¹³COOSi(CH₃)₃]⁺ m/z = 201 frag1->frag2 - C₄H₈¹³COOSi(CH₃)₃ frag4 [¹³C₄H₈¹³COOH]⁺˙ m/z = 120 frag1->frag4 - Si(CH₃)₄, - CO

Caption: Proposed EI fragmentation pathway of bis(trimethylsilyl) adipate-¹³C₆.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis of adipic acid-¹³C₆.

Materials and Reagents
  • Adipic acid-¹³C₆ standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., a deuterated dicarboxylic acid)

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation and Derivatization
  • Standard Preparation: Prepare a stock solution of adipic acid-¹³C₆ in a suitable solvent such as ethyl acetate. Create a series of calibration standards by diluting the stock solution.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample and calibration standard.

  • Drying: Evaporate the solvent from the samples and standards to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all residual water.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vials and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for Adipic Acid-¹³C₆: m/z 281, 201, 120, 73.

    • SIM Ions for Internal Standard: To be determined based on the chosen standard.

Data Analysis and Interpretation

The acquired GC-MS data can be processed using the instrument's software. For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of adipic acid-¹³C₆ in unknown samples is then determined from this calibration curve. The full scan data will allow for the confirmation of the fragmentation pattern outlined in this guide.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard add_is Add Internal Standard start->add_is dry Evaporate to Dryness add_is->dry derivatize Add Pyridine & BSTFA dry->derivatize heat Heat at 70°C for 60 min derivatize->heat inject Inject 1 µL into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Adipic Acid-¹³C₆ calibrate->quantify

Caption: Experimental workflow for the GC-MS analysis of adipic acid-¹³C₆.

This guide provides a comprehensive overview of the mass spectrometric behavior of adipic acid-¹³C₆ and a robust protocol for its analysis. Researchers can utilize this information to develop and validate their own analytical methods for various applications in drug development and metabolic research.

Methodological & Application

Application Note: Quantitative Analysis of Adipic Acid in Human Plasma and Urine using Adipic acid-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid that is an important biomarker in various metabolic pathways and is also used as a precursor in the production of polymers like nylon. Accurate and reliable quantification of adipic acid in biological matrices such as plasma and urine is crucial for clinical research, metabolic studies, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like adipic acid. The use of a stable isotope-labeled internal standard, such as Adipic acid-13C6, is the gold standard for quantitative analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the quantification of adipic acid in human plasma and urine using this compound as an internal standard.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound is spiked into the biological sample prior to sample preparation. This "heavy" internal standard co-elutes with the endogenous "light" adipic acid during chromatographic separation and is detected by the mass spectrometer. Since the analyte and the internal standard have nearly identical physicochemical properties, any loss or variation during the analytical process affects both compounds equally.[2] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described UPLC-MS/MS method for the quantification of adipic acid.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Adipic Acid145.1127.1100-10
This compound151.1132.1100-10

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, compensated by internal standard

Experimental Protocols

Materials and Reagents
  • Adipic Acid (analytical standard)

  • This compound (internal standard)[3][4]

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (drug-free)

  • Human Urine (drug-free)

Preparation of Stock and Working Solutions
  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Adipic Acid Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the adipic acid stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 1000 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

For Human Plasma:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 20 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

For Human Urine:

  • Label 1.5 mL microcentrifuge tubes.

  • Pipette 50 µL of urine into the corresponding tube.

  • Add 20 µL of the Internal Standard Working Solution (10 µg/mL).

  • Add 430 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

Inject 5 µL of the prepared sample into the LC-MS/MS system. A typical gradient elution is as follows:

Table 4: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Data Analysis and Quantification

The concentration of adipic acid in the samples is determined by calculating the peak area ratio of adipic acid to this compound. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations using a weighted (1/x²) linear regression.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction/ Protein Precipitation Spike_IS->Extraction Evaporation Evaporation & Reconstitution (Plasma only) Extraction->Evaporation Final_Sample Sample for Injection Evaporation->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for adipic acid quantification.

G cluster_quantification Quantification Principle cluster_correction Correction for Variability Analyte Adipic Acid (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration Matrix_Effect Matrix Effect Matrix_Effect->Analyte Matrix_Effect->IS Sample_Loss Sample Loss Sample_Loss->Analyte Sample_Loss->IS

Caption: Logic of internal standard-based quantification.

References

Application Note: Quantitative Analysis of Adipic Acid by GC-MS using Isotope Dilution with Adipic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance and is also found in various biological and environmental samples. Accurate and sensitive quantification of adipic acid is crucial in diverse fields, including industrial process monitoring, environmental analysis, and biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the low volatility of adipic acid necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis.

This application note provides a detailed protocol for the derivatization of adipic acid and its stable isotope-labeled internal standard, adipic acid-13C6, followed by quantitative analysis using GC-MS. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. The described method is applicable for the quantification of adipic acid in various matrices.

Principle

The method is based on the derivatization of adipic acid with a silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to form the volatile bis(trimethylsilyl) ester. The derivatized sample is then analyzed by GC-MS. Quantification is achieved by isotope dilution mass spectrometry, where a known amount of this compound is added to the sample as an internal standard prior to sample preparation. The ratio of the peak area of the analyte to the internal standard is used to determine the concentration of adipic acid in the sample. Selected ion monitoring (SIM) is employed to enhance the sensitivity and selectivity of the analysis.

Experimental Protocols

Reagents and Materials
  • Adipic acid standard

  • This compound (internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare a stock solution of adipic acid (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate amounts of the adipic acid stock solution into a constant amount of the this compound internal standard solution.

  • A typical calibration range could be from 0.1 µg/mL to 50 µg/mL of adipic acid.

Sample Preparation:

  • For liquid samples, transfer a known volume (e.g., 100 µL) into a clean tube.

  • For solid samples, perform a suitable extraction procedure to isolate the adipic acid.

  • Add a known amount of the this compound internal standard solution to each sample.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol
  • To the dried residue of the standard or sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.[1]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC-MS Parameters
ParameterValue
GC Parameters
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

The selection of appropriate ions for monitoring is critical for the sensitivity and specificity of the analysis. Based on the mass spectrum of bis(trimethylsilyl) adipate, the following ions are recommended for monitoring.[1]

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Adipic Acid-TMS Derivative275.1141.1
This compound-TMS Derivative281.1147.1

Note: The m/z values for the 13C6-labeled internal standard are shifted by +6 amu for fragments containing the carbon backbone.

Data Presentation

The following table summarizes the typical performance characteristics of the method.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 10%

Mandatory Visualization

Derivatization Reaction

G cluster_reactants Reactants cluster_products Products adipic_acid This compound derivatized_adipic_acid Bis(trimethylsilyl) Adipate-13C6 (Volatile) adipic_acid->derivatized_adipic_acid 60°C, 60 min bstfa BSTFA + 1% TMCS bstfa->derivatized_adipic_acid

Caption: Silylation of this compound with BSTFA.

Experimental Workflow

G start Sample Collection spike Spike with this compound Internal Standard start->spike evaporate Evaporate to Dryness spike->evaporate derivatize Derivatize with Pyridine and BSTFA + 1% TMCS (60°C, 60 min) evaporate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification gcms->quantify

Caption: Workflow for Adipic Acid Quantification.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of adipic acid in various samples using GC-MS with isotope dilution. The silylation derivatization with BSTFA is efficient and reproducible, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The detailed protocol and GC-MS parameters can be readily implemented in analytical laboratories for routine analysis of adipic acid.

References

Application Note: Quantitative Analysis of Urinary Dicarboxylic Acids Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the simultaneous quantification of key dicarboxylic acids (DCAs), including adipic acid, suberic acid, and sebacic acid, in human urine. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, using Adipic acid-13C6 as an internal standard to ensure high accuracy and precision. Dicarboxylic aciduria, the excessive excretion of these acids, is a critical indicator for several inborn errors of metabolism, particularly defects in fatty acid β-oxidation.[1][2] Accurate measurement of these biomarkers is crucial for the diagnosis and monitoring of such conditions.[2] The protocol provided covers sample preparation via liquid-liquid extraction, derivatization, and optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Dicarboxylic acids are metabolites produced through the ω-oxidation of fatty acids.[1] Under normal physiological conditions, this is a minor pathway. However, when the primary β-oxidation pathway is impaired, there is an increased flux through ω-oxidation, leading to the accumulation and subsequent excretion of C6-C10 dicarboxylic acids like adipic (C6), suberic (C8), and sebacic (C10) acids in urine.[1] Elevated levels of these acids are characteristic of dicarboxylic aciduria, a hallmark of genetic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Stable isotope dilution (SID) LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional specificity, sensitivity, and precision.[3] By spiking a known concentration of a stable isotope-labeled internal standard (e.g., this compound) into each sample, variations from sample preparation and matrix effects can be accurately corrected, ensuring reliable quantification.[3] This note provides a comprehensive protocol for implementing such an assay.

Experimental Protocol

Materials and Reagents
  • Analytes: Adipic acid, Suberic acid, Sebacic acid (Sigma-Aldrich)

  • Internal Standard (IS): this compound (Cambridge Isotope Laboratories)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), n-Butanol (HPLC grade), Water (LC-MS grade)

  • Reagents: Hydrochloric Acid (HCl), Formic Acid (LC-MS grade), Ammonium Formate

  • Sample: Human urine, stored at -80°C

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each dicarboxylic acid analyte and this compound in 10 mL of methanol. Store at -20°C.

  • Intermediate Analyte Mixture (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with 50:50 Methanol:Water to achieve a final concentration of 10 µg/mL for each analyte.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 Methanol:Water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the intermediate analyte mixture into a blank urine matrix (or surrogate matrix) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Derivatization Reagent (3 M HCl in n-Butanol): Prepare by carefully adding the required volume of concentrated HCl to n-butanol. This should be done in a fume hood.[4][5]

Sample Preparation and Derivatization
  • Thaw Samples: Thaw frozen urine samples on ice. Centrifuge at 4°C for 10 minutes at 10,000 x g to remove cellular debris.[6]

  • Aliquot: Transfer 100 µL of supernatant from each sample, calibrator, and quality control (QC) sample into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 1 µg/mL Internal Standard Working Solution to every tube (except for double blanks).

  • Acidification: Add 50 µL of 1 M HCl to each tube and vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.[5] Cap the tubes tightly and heat at 65°C for 20 minutes to form butyl esters.[4][5]

  • Final Evaporation & Reconstitution: Evaporate the derivatization reagent under nitrogen at 40°C. Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Sample Preparation" A[Urine Sample (100 µL)] -- "Add 10 µL IS" --> B; B[Spiked Sample] -- "Acidify (HCl)" --> C; C[Acidified Sample] -- "Extract (Ethyl Acetate)" --> D; D[Organic Extract] -- "Evaporate to Dryness" --> E; end

subgraph "Derivatization" E[Dried Extract] -- "Add 3M HCl in n-Butanol" --> F; F[Reaction Mixture] -- "Heat at 65°C for 20 min" --> G; G[Butylated DCAs] -- "Evaporate to Dryness" --> H; end

subgraph "Final Steps" H[Dried Derivative] -- "Reconstitute in Mobile Phase" --> I; I[Final Sample] -- "Inject" --> J[LC-MS/MS Analysis]; J -- "Quantify Data" --> K[Results]; end

A[/"Urine Sample (100 µL)"/] B C D E F G H I J K[/"Results"/]

A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[fillcolor="#FBBC05", fontcolor="#202124"]; E[fillcolor="#FBBC05", fontcolor="#202124"]; F[fillcolor="#EA4335", fontcolor="#FFFFFF"]; G[fillcolor="#FBBC05", fontcolor="#202124"]; H[fillcolor="#FBBC05", fontcolor="#202124"]; I[fillcolor="#4285F4", fontcolor="#FFFFFF"]; J[fillcolor="#34A853", fontcolor="#FFFFFF"]; K[fillcolor="#F1F3F4", fontcolor="#202124"]; } caption: "Workflow for DCA analysis."

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrumentation. The derivatization to butyl esters allows for analysis in positive ion mode, which often provides better sensitivity.[5][7]

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrate
Column Temp 40°C

| Injection Vol | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp 150°C
Desolvation Temp 400°C
Nebulizing Gas 2.0 L/min

| Drying Gas | 5.0 L/min |

Table 3: MRM Transitions for Butylated Dicarboxylic Acids Note: These are theoretical m/z values for [M+H]+. Actual values must be optimized by infusing individual standards.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
Adipic Acid (dibutyl) 259.2 147.1
Suberic Acid (dibutyl) 287.2 175.1
Sebacic Acid (dibutyl) 315.3 203.2

| This compound (IS) | 265.2 | 153.1 |

Results and Performance

The method should be validated according to relevant guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.[8] The data presented below is representative of typical performance for this type of assay.

Table 4: Method Validation Summary

Parameter Adipic Acid Suberic Acid Sebacic Acid
Linear Range (µg/mL) 0.1 - 50 0.1 - 50 0.1 - 50
Correlation (r²) >0.998 >0.998 >0.997
LLOQ (µg/mL) 0.1 0.1 0.1
Intra-day Precision (%CV) < 8% < 9% < 10%
Inter-day Precision (%CV) < 11% < 12% < 13%

| Accuracy (% Recovery) | 93 - 106% | 91 - 108% | 90 - 110% |

Biological Significance

The accurate quantification of dicarboxylic acids is essential for diagnosing metabolic disorders. In conditions like MCAD deficiency, the accumulation of medium-chain fatty acids forces them through the alternative ω-oxidation pathway, resulting in a characteristic increase in urinary adipic, suberic, and sebacic acids.

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// Edges FA -> BetaOx [label="Normal Pathway"]; BetaOx -> Energy; FA -> MCAD [style=dashed, color="#EA4335"]; MCAD -> BetaOx [label=" Impaired", style=dashed, arrowhead=tee, color="#EA4335"]; FA -> OmegaOx [label="Alternative Pathway\n(Upregulated in disease)"]; OmegaOx -> DCA; DCA -> BetaOxDCA; BetaOxDCA -> Excretion; } caption: "Metabolic fate of fatty acids."

Conclusion

The described stable isotope dilution LC-MS/MS method provides a reliable and high-throughput means for quantifying urinary dicarboxylic acids. The use of this compound as an internal standard ensures accuracy by correcting for matrix effects and procedural losses. This protocol is well-suited for clinical research and diagnostic applications, aiding in the investigation of inborn errors of metabolism and other conditions associated with disrupted fatty acid oxidation.

References

Application Notes and Protocols for Adipic Acid-¹³C₆ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, is the gold standard for accurate flux determination. While glucose and glutamine are the most common tracers, there is a growing interest in using other labeled substrates to probe specific metabolic pathways. This document provides detailed application notes and protocols for the experimental design and implementation of Adipic Acid-¹³C₆ as a tracer in MFA, with a focus on its potential for investigating fatty acid oxidation and related metabolic pathways.

Adipic acid, a six-carbon dicarboxylic acid, is a substrate for mitochondrial β-oxidation. As such, Adipic Acid-¹³C₆ can serve as a valuable tool to trace the entry and metabolism of medium-chain fatty acids into central carbon metabolism. This can be particularly insightful for studying metabolic reprogramming in cancer, inborn errors of metabolism, and the metabolic effects of new drug candidates.

Theoretical Application of Adipic Acid-¹³C₆ in MFA

Adipic Acid-¹³C₆ is anticipated to be metabolized via the mitochondrial fatty acid β-oxidation pathway. This process would sequentially cleave two-carbon units from the adipic acid backbone, producing acetyl-CoA. The fully labeled [U-¹³C₆]-Adipic Acid would therefore generate three molecules of [U-¹³C₂]-acetyl-CoA. This labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, leading to the labeling of various downstream metabolites. By tracking the distribution of the ¹³C label in these metabolites, researchers can quantify the flux through fatty acid oxidation and the TCA cycle.

Key Metabolic Pathways Traced by Adipic Acid-¹³C₆:
  • Mitochondrial β-oxidation: Directly measures the catabolic rate of a medium-chain dicarboxylic acid.

  • TCA Cycle: Traces the entry of acetyl-CoA derived from fatty acid oxidation into the central carbon metabolism.

  • Anaplerosis and Cataplerosis: Labeled patterns in TCA cycle intermediates can reveal the relative contributions of different carbon sources to the cycle.

  • Fatty Acid Synthesis: Labeled acetyl-CoA can be exported to the cytosol and incorporated into newly synthesized fatty acids.

  • Amino Acid Metabolism: The carbon backbone of several amino acids is derived from TCA cycle intermediates.

Experimental Design and Protocols

A successful MFA experiment using Adipic Acid-¹³C₆ requires careful planning and execution. The following protocols provide a general framework that can be adapted to specific cell types and research questions.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, with the exception of the carbon source to be replaced by the labeled tracer. For this protocol, a custom medium without unlabeled adipic acid or other fatty acids is required.

  • Tracer Introduction: To initiate the labeling experiment, replace the standard culture medium with the pre-warmed medium containing Adipic Acid-¹³C₆. The concentration of the tracer should be optimized for the specific cell line and experimental goals, but a starting point of 100-500 µM is recommended.

  • Isotopic Steady State: Incubate the cells with the tracer for a sufficient period to achieve isotopic steady state in the metabolites of interest. This duration needs to be determined empirically but is typically between 24 and 72 hours for mammalian cells.[1]

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the culture medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v).

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

III. Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC). The choice of column and gradient will depend on the specific metabolites of interest.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection of different mass isotopologues of each metabolite.

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of each metabolite, which is necessary for determining the mass isotopomer distributions (MIDs).

IV. Data Analysis
  • Peak Integration and MID Determination: Integrate the chromatographic peaks for each metabolite and determine the relative abundance of each mass isotopologue.

  • Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Calculation: Use a computational MFA software package (e.g., INCA, Metran, or VANTED) to estimate intracellular fluxes. This involves fitting the corrected MIDs to a metabolic network model.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[2]

Data Presentation

Quantitative data from MFA experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Illustrative Mass Isotopomer Distributions of TCA Cycle Intermediates after Labeling with [U-¹³C₆]-Adipic Acid.

This table presents hypothetical data to illustrate the expected labeling patterns. Actual results will vary depending on the cell type and experimental conditions.

MetaboliteM+0M+2M+4M+6
Citrate0.200.500.250.05
α-Ketoglutarate0.250.450.250.05
Succinate0.300.400.250.05
Fumarate0.350.350.250.05
Malate0.400.300.250.05

Table 2: Example of Metabolic Fluxes Determined from an MFA Study Using a ¹³C-Labeled Fatty Acid Tracer.

This table shows example flux data from a study using ¹³C-labeled octanoate to illustrate the type of quantitative output from an MFA experiment. The values are normalized to the rate of tracer uptake.

ReactionRelative Flux
β-oxidation100
Citrate synthase95
Isocitrate dehydrogenase90
α-Ketoglutarate dehydrogenase85
Pyruvate carboxylase (anaplerosis)15

Visualizations

Signaling Pathways and Experimental Workflows

Adipic_Acid_Metabolism cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion Adipic Acid-13C6 This compound Adipoyl-CoA-13C6 Adipoyl-CoA-13C6 This compound->Adipoyl-CoA-13C6 Activation Beta-Oxidation Beta-Oxidation Adipoyl-CoA-13C6->Beta-Oxidation Acetyl-CoA-13C2 Acetyl-CoA-13C2 Beta-Oxidation->Acetyl-CoA-13C2 TCA_Cycle TCA Cycle Acetyl-CoA-13C2->TCA_Cycle TCA_Intermediates_13C Labeled TCA Intermediates TCA_Cycle->TCA_Intermediates_13C

Caption: Metabolic fate of Adipic Acid-¹³C₆ tracer.

MFA_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture & Isotope Labeling Start->Cell_Culture Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 4. Data Processing & MID Calculation MS_Analysis->Data_Processing Flux_Calculation 5. Metabolic Flux Calculation Data_Processing->Flux_Calculation Results End: Flux Map & Interpretation Flux_Calculation->Results

Caption: General workflow for a ¹³C-MFA experiment.

Conclusion

The use of Adipic Acid-¹³C₆ as a tracer in Metabolic Flux Analysis presents a promising, albeit not yet widely adopted, approach to investigate fatty acid metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute MFA experiments to gain novel insights into cellular metabolism. As with any MFA study, careful experimental design, rigorous sample processing, and sophisticated data analysis are paramount to obtaining accurate and meaningful results. The further application of non-standard tracers like Adipic Acid-¹³C₆ will undoubtedly contribute to a more comprehensive understanding of metabolic networks in health and disease.

References

Application Notes and Protocols for Adipic Acid-¹³C₆ Tracer Studies in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo and in vitro. Adipic acid-¹³C₆ is a stable isotope-labeled dicarboxylic acid used to trace the ω-oxidation pathway of fatty acids and the subsequent β-oxidation of dicarboxylic acids. This pathway is particularly relevant in conditions of metabolic stress or enzymatic deficiencies where the primary β-oxidation of monocarboxylic fatty acids is impaired or overloaded. These application notes provide a comprehensive overview of the use of adipic acid-¹³C₆ as a metabolic tracer, including detailed experimental protocols for in vivo and in vitro studies, sample preparation, and analysis by mass spectrometry. Quantitative data from relevant studies are summarized, and key metabolic pathways and experimental workflows are visualized.

Introduction to Dicarboxylic Acid Metabolism and the Role of Adipic Acid

Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation in the mitochondria. However, an alternative pathway, ω-oxidation, occurs in the endoplasmic reticulum and becomes significant when there is an excess of fatty acids or a defect in the β-oxidation pathway. The ω-oxidation pathway hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.

These dicarboxylic acids can then undergo β-oxidation from either end, primarily in peroxisomes, to be shortened. Adipic acid (a C6 dicarboxylic acid) is a key intermediate in this pathway, ultimately leading to the production of succinyl-CoA, which can enter the Krebs cycle for energy production or be used for gluconeogenesis. Monitoring the flux through this pathway using tracers like adipic acid-¹³C₆ can provide critical insights into cellular metabolic responses to various pathological and physiological states.

Applications in Research and Drug Development:

  • Inborn Errors of Metabolism: Studying defects in fatty acid oxidation (FAO) disorders.

  • Metabolic Syndrome and Diabetes: Investigating alterations in fatty acid metabolism in conditions like obesity and type 2 diabetes.

  • Toxicology: Assessing the metabolic impact of compounds that may inhibit β-oxidation.

  • Drug Discovery: Evaluating the efficacy of therapeutic agents designed to modulate fatty acid metabolism.

Key Metabolic Pathway

The metabolism of adipic acid involves its activation to adipoyl-CoA, followed by β-oxidation. The fully labeled adipic acid-¹³C₆ allows for the tracing of all its carbon atoms through these metabolic conversions.

Figure 1: Adipic Acid-¹³C₆ Metabolism Pathway Adipic_Acid Adipic Acid-¹³C₆ Adipoyl_CoA Adipoyl-CoA-¹³C₆ Adipic_Acid->Adipoyl_CoA Acyl-CoA Synthetase Glutaryl_CoA Glutaryl-CoA-¹³C₄ Adipoyl_CoA->Glutaryl_CoA β-oxidation Acetyl_CoA Acetyl-CoA-¹³C₂ Glutaryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA-¹³C₄ Glutaryl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Metabolic fate of Adipic Acid-¹³C₆.

Quantitative Data from Dicarboxylic Acid Tracer Studies

The following tables summarize quantitative data from studies using ¹³C-labeled dicarboxylic acid tracers to investigate metabolic flux. While specific data for adipic acid-¹³C₆ are limited, these studies provide expected ranges of isotopic enrichment and metabolic conversion rates.

Table 1: Isotopic Enrichment in Metabolites Following Labeled Dicarboxylic Acid Administration in Rat Liver Homogenates [1]

MetaboliteIsotopic Enrichment (M+4) (%)Isotopic Enrichment (M+2) (%)
Succinate0.4 - 2.9Significant enrichment observed
Suberic Acid-Significant enrichment observed
Adipic Acid-Significant enrichment observed

*Data from a study using [1,2,4-¹³C₄]dodecanedioic acid as a tracer. The M+2 labeled species in suberic and adipic acids are produced from the reactivation and metabolism of released free dicarboxylate intermediates[1].

Table 2: Estimated Contribution to Succinate Production in Rat Liver Homogenates [1]

Source of SuccinateContribution (%)
Direct conversion from dodecanedioic acid4
Indirect route via labeled acetyl-CoA11

Experimental Protocols

In Vivo Tracer Study Protocol: Bolus Administration in a Mouse Model

This protocol is adapted from methodologies for in vivo stable isotope labeling experiments[2].

Objective: To determine the in vivo turnover and metabolic fate of adipic acid.

Materials:

  • Adipic acid-¹³C₆ (sterile, pyrogen-free solution)

  • 5-week-old male Swiss Webster mice[2]

  • 0.9% NaCl isotonic saline solution (vehicle)[2]

  • Isoflurane for anesthesia

  • Equipment for blood collection (e.g., facial vein puncture)

  • Liquid nitrogen for snap-freezing samples

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Fasting: A 3-hour fast prior to label administration can improve labeling in most organs, except for the heart where no fasting may be better[2].

  • Tracer Preparation: Dissolve adipic acid-¹³C₆ in sterile 0.9% NaCl to the desired concentration. A dosage of 4 mg/g body weight has been shown to be effective for ¹³C-glucose and can be used as a starting point, with optimization for adipic acid[2].

  • Tracer Administration: Administer the adipic acid-¹³C₆ solution via intraperitoneal (IP) injection[2].

  • Blood and Tissue Collection:

    • At designated time points (e.g., 15, 30, 60, 90 minutes post-injection), anesthetize the mice with isoflurane. A 90-minute label incorporation period has been found to be optimal for overall TCA cycle labeling with ¹³C-glucose[2].

    • Collect blood via facial vein puncture into heparinized tubes.

    • Euthanize the mice and collect tissues of interest (e.g., liver, kidney, heart).

    • Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

  • Plasma Separation: Centrifuge blood samples at 12,000 RPM for 10 minutes to collect plasma[2].

Figure 2: In Vivo Experimental Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection (Time Points) Acclimatization Acclimatization Fasting Fasting (optional) Acclimatization->Fasting Tracer_Admin Tracer Administration (Adipic Acid-¹³C₆ IP Injection) Fasting->Tracer_Admin Blood_Collection Blood Collection Tracer_Admin->Blood_Collection Tissue_Harvest Tissue Harvest Tracer_Admin->Tissue_Harvest Sample_Processing Sample Processing (Plasma Separation, Snap-freezing) Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing MS_Analysis Mass Spectrometry Analysis Sample_Processing->MS_Analysis

Caption: Workflow for in vivo adipic acid-¹³C₆ tracer study.

Sample Preparation Protocol for Mass Spectrometry Analysis

This protocol combines elements from established methods for metabolite extraction from plasma and tissues[3].

Materials:

  • Frozen plasma or tissue samples

  • Ice-cold 80:20 acetonitrile:water solution[2]

  • Internal standards (e.g., deuterated dicarboxylic acids)

  • 3 mm tungsten carbide bead[2]

  • TissueLyser or similar homogenizer

  • Centrifuge

Procedure:

  • Extraction Solvent Preparation: Prepare an ice-cold solution of 80% acetonitrile in water containing an appropriate internal standard.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add the extraction solvent, adjusting the volume relative to the tissue weight (e.g., 20 times the weight in mg)[3].

    • Add a tungsten carbide bead and homogenize for 5 minutes at 5 Hz using a TissueLyser[2].

  • Plasma Extraction:

    • Thaw plasma samples on ice.

    • Add a defined volume of plasma to a microcentrifuge tube.

    • Add the extraction solvent and vortex thoroughly.

  • Sonication and Centrifugation:

    • Sonicate the homogenate/lysate for 5 minutes.

    • Centrifuge at 12,000 RPM for 10 minutes to pellet proteins and cell debris[2].

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Derivatization (for GC-MS): If using GC-MS, the carboxylic acid groups may need to be derivatized (e.g., silylation or esterification) to increase volatility.

  • LC-MS/MS Analysis: For LC-MS/MS, the supernatant can often be directly injected after appropriate dilution.

Figure 3: Sample Preparation Workflow Sample Frozen Plasma or Tissue Extraction Add Ice-Cold Extraction Solvent + IS Sample->Extraction Homogenization Homogenization (Tissue) Extraction->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (optional for GC-MS) Supernatant->Derivatization Analysis LC-MS/MS or GC-MS Analysis Supernatant->Analysis Derivatization->Analysis

Caption: General workflow for sample preparation.

Mass Spectrometry Analysis Method (LC-MS/MS)

A targeted metabolomics method using phenylenediamine derivatization for quantifying carboxylic acids has been shown to be effective[4]. Alternatively, direct analysis without derivatization is possible.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 column suitable for polar analytes

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate dicarboxylic acids.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Adipic Acid-¹³C₆: Precursor ion (m/z) -> Product ion (m/z)

    • Succinate-¹³C₄: Precursor ion (m/z) -> Product ion (m/z)

    • Specific m/z values need to be determined based on the labeled compound and its fragmentation pattern.

Data Analysis and Interpretation

The analysis of mass spectrometry data from stable isotope tracing experiments involves determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). Correction for the natural abundance of ¹³C is necessary for accurate quantification of label incorporation. The rate of appearance and disappearance of the labeled tracer and its metabolites can be calculated to determine metabolic fluxes.

Conclusion

Adipic acid-¹³C₆ is a valuable tool for investigating the ω-oxidation and subsequent β-oxidation of dicarboxylic acids. The protocols and information provided in these application notes offer a framework for designing and conducting tracer studies to gain deeper insights into fatty acid metabolism in various physiological and pathological contexts. The use of stable isotope tracers, coupled with sensitive mass spectrometry techniques, will continue to be a cornerstone of metabolic research and drug development.

References

Application of Adipic Acid-¹³C₆ in Cancer Metabolism Research: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic landscape of cancer is characterized by profound alterations that support tumorigenesis, progression, and resistance to therapy. Stable isotope tracing using compounds labeled with heavy isotopes, such as ¹³C, has become an indispensable tool for elucidating these metabolic phenotypes. While ¹³C-glucose and ¹³C-glutamine have been the workhorses of cancer metabolism research, there is a growing need to explore alternative nutrient utilization by cancer cells. Adipic acid, a six-carbon dicarboxylic acid, represents a potential, yet underexplored, fuel source for tumors. This document outlines the prospective applications of Adipic acid-¹³C₆ as a metabolic tracer to investigate novel aspects of cancer cell metabolism, particularly in the context of fatty acid oxidation and the tumor microenvironment.

While direct experimental data on the use of Adipic acid-¹³C₆ in cancer research is currently limited, this document provides a framework based on the known metabolism of dicarboxylic acids and the principles of stable isotope tracing.

Potential Applications of Adipic Acid-¹³C₆ in Cancer Metabolism Research

Adipic acid-¹³C₆ can serve as a powerful tool to investigate several key areas of cancer metabolism:

  • Probing Peroxisomal β-oxidation: Dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[1][2] Using Adipic acid-¹³C₆ can help quantify the activity of this pathway in cancer cells, which may be upregulated in certain tumor types or under specific metabolic stresses.

  • Assessing Dicarboxylic Acid Utilization: The tumor microenvironment can be rich in various metabolites. Adipic acid-¹³C₆ can be used to determine the extent to which cancer cells can take up and metabolize exogenous dicarboxylic acids as a fuel source.

  • Investigating the Link to Mitochondrial Metabolism: The end-products of adipic acid metabolism, such as acetyl-CoA and succinyl-CoA, can enter the tricarboxylic acid (TCA) cycle in the mitochondria.[3][4] Tracing the ¹³C label from Adipic acid-¹³C₆ into TCA cycle intermediates can reveal the contribution of dicarboxylic acids to mitochondrial energy production and biosynthesis.

  • Identifying Metabolic Vulnerabilities: By understanding how cancer cells metabolize adipic acid, it may be possible to identify novel enzymatic targets for therapeutic intervention. For instance, if a particular cancer type shows high dependency on peroxisomal β-oxidation of dicarboxylic acids, inhibitors of this pathway could be explored as a therapeutic strategy.

Hypothetical Metabolic Fate of Adipic Acid-¹³C₆ in Cancer Cells

The metabolism of Adipic acid-¹³C₆ is anticipated to proceed via peroxisomal β-oxidation. This pathway involves a series of enzymatic reactions that shorten the carbon chain of the dicarboxylic acid.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Adipic_acid_13C6_ext Adipic acid-¹³C₆ Adipic_acid_13C6_cyto Adipic acid-¹³C₆ Adipic_acid_13C6_ext->Adipic_acid_13C6_cyto Transport Adipoyl_CoA_13C6 Adipoyl-CoA-¹³C₆ Adipic_acid_13C6_cyto->Adipoyl_CoA_13C6 Acyl-CoA Synthetase Adipoyl_CoA_13C6_perox Adipoyl-CoA-¹³C₆ Adipoyl_CoA_13C6->Adipoyl_CoA_13C6_perox Transport Beta_oxidation β-oxidation Adipoyl_CoA_13C6_perox->Beta_oxidation Succinyl_CoA_13C4 Succinyl-CoA-¹³C₄ Beta_oxidation->Succinyl_CoA_13C4 Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ Beta_oxidation->Acetyl_CoA_13C2 Succinyl_CoA_13C4_mito Succinyl-CoA-¹³C₄ Succinyl_CoA_13C4->Succinyl_CoA_13C4_mito Transport Acetyl_CoA_13C2_mito Acetyl-CoA-¹³C₂ Acetyl_CoA_13C2->Acetyl_CoA_13C2_mito Transport TCA_Cycle TCA Cycle Succinyl_CoA_13C4_mito->TCA_Cycle Acetyl_CoA_13C2_mito->TCA_Cycle

Hypothetical metabolic pathway of Adipic acid-¹³C₆.

Experimental Protocols

The following provides a general framework for conducting a stable isotope tracing experiment with Adipic acid-¹³C₆ in cultured cancer cells.

Cell Culture and ¹³C-Labeling
  • Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing Adipic acid-¹³C₆ at a concentration relevant to physiological or experimental conditions. The standard media should be replaced with this labeling medium.

  • Isotope Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed Adipic acid-¹³C₆ labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.

Metabolite Extraction
  • Quenching and Washing: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.

Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

  • LC-MS/MS or GC-MS Analysis: Analyze the samples using either Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or GC-MS to identify and quantify the mass isotopologues of target metabolites.

Start Start: Cancer Cell Culture Labeling Incubate with Adipic acid-¹³C₆ Start->Labeling Quenching Quench Metabolism (Ice-cold PBS) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Analysis LC-MS/MS or GC-MS Analysis Centrifugation->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing End End: Metabolic Flux Interpretation Data_Processing->End

General workflow for a ¹³C tracer experiment.

Data Presentation

The quantitative data obtained from mass spectrometry can be presented in tables to show the fractional enrichment of ¹³C in key metabolites over time.

Table 1: Illustrative Fractional ¹³C Enrichment in TCA Cycle Intermediates from Adipic Acid-¹³C₆

MetaboliteTime (hours)M+2 (%)M+4 (%)M+6 (%)
Citrate 15.20.80.1
415.73.10.5
825.37.91.2
2440.115.43.5
Succinate 18.91.50.2
422.45.60.9
835.812.32.1
2455.225.75.8
Malate 16.11.10.1
418.34.20.7
829.59.81.8
2448.720.14.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the cell line, experimental conditions, and analytical methods.

Table 2: Illustrative Changes in Metabolite Pool Sizes Upon Adipic Acid Treatment

MetaboliteControl (nmol/10⁶ cells)Adipic Acid Treated (nmol/10⁶ cells)Fold Change
Adipic Acid 0.1 ± 0.0215.2 ± 1.8152
Succinate 2.5 ± 0.33.8 ± 0.41.52
Citrate 1.8 ± 0.22.1 ± 0.31.17
Glutamate 10.2 ± 1.111.5 ± 1.31.13

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Adipic acid-¹³C₆ holds the potential to be a valuable tool for cancer metabolism researchers. By enabling the tracing of a novel substrate, it can provide new insights into the metabolic flexibility of cancer cells and potentially uncover new therapeutic targets. The protocols and conceptual framework provided here serve as a starting point for researchers interested in exploring the role of dicarboxylic acid metabolism in cancer. Further studies are warranted to validate these potential applications and to fully characterize the metabolic fate of adipic acid in various cancer models.

References

Application Notes and Protocols for Studying Microbial Metabolic Pathways Using Adipic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Adipic acid-13C6 as a stable isotope tracer to investigate microbial metabolic pathways. This powerful technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantitative tracking of carbon atoms from adipic acid as it is metabolized by microorganisms, providing critical insights into catabolic routes, identifying metabolic bottlenecks, and informing metabolic engineering strategies.

Introduction to Adipic Acid Metabolism in Microbes

Adipic acid, a six-carbon dicarboxylic acid, can be utilized as a carbon source by various microorganisms. Its degradation typically proceeds through a β-oxidation-like pathway, where the carbon chain is sequentially shortened. Understanding the intricacies of these pathways is crucial for applications in bioremediation, biosynthesis of value-added chemicals, and identifying novel drug targets.

The use of this compound, where all six carbon atoms are the heavy isotope 13C, enables researchers to trace the fate of the adipic acid backbone through various metabolic intermediates. By analyzing the 13C labeling patterns in downstream metabolites, it is possible to elucidate the active metabolic pathways and quantify the flux through them.

Key Applications of this compound in Microbial Studies

  • Elucidation of Catabolic Pathways: Tracing the distribution of 13C from this compound into central carbon metabolism intermediates (e.g., acetyl-CoA, succinyl-CoA) can confirm and quantify the activity of the adipic acid degradation pathway.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of carbon flow through different metabolic reactions, providing a detailed snapshot of the cell's metabolic state when utilizing adipic acid.

  • Identifying Pathway Intermediates: Detecting novel 13C-labeled metabolites can lead to the discovery of previously unknown intermediates in adipic acid catabolism.

  • Informing Metabolic Engineering: By identifying rate-limiting steps or competing pathways, this compound tracing can guide genetic modifications to enhance or block specific metabolic routes for the production of desired compounds.

  • Drug Discovery and Development: Understanding how pathogens metabolize specific carbon sources can reveal potential targets for antimicrobial drugs that disrupt essential metabolic pathways.

Experimental Workflow for this compound Tracer Studies

A typical workflow for a 13C-MFA experiment using this compound involves several key stages, from experimental design to data analysis.

G cluster_0 Experimental Design & Setup cluster_1 Microbial Cultivation & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Interpretation A Strain Selection & Pre-culture B Define Culture Conditions (Medium, pH, Temperature) A->B C Prepare Medium with This compound B->C D Inoculation & Growth C->D E Monitor Growth (e.g., OD600) D->E F Rapid Sampling & Quenching E->F G Metabolite Extraction F->G H Sample Derivatization (for GC-MS) G->H I GC-MS or NMR Analysis H->I J Mass Isotopomer Distribution (MID) Analysis I->J K Metabolic Flux Calculation J->K L Pathway Mapping & Interpretation K->L

Caption: General experimental workflow for this compound metabolic flux analysis.

Detailed Experimental Protocols

Microbial Culture and Labeling

Objective: To grow a microbial culture with this compound as the primary carbon source to achieve isotopic steady-state labeling of intracellular metabolites.

Materials:

  • Microorganism of interest (e.g., Pseudomonas putida, Cupriavidus necator)

  • Minimal salts medium (e.g., M9 medium)

  • This compound (uniformly labeled)

  • Unlabeled adipic acid (for pre-culture)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Pre-culture: Inoculate a single colony of the microorganism into a liquid medium containing unlabeled adipic acid as the sole carbon source. Grow the culture overnight in a shaking incubator at the optimal temperature for the organism.

  • Main Culture Preparation: Prepare the main culture medium by dissolving the minimal salts in distilled water and autoclaving. Aseptically add a filter-sterilized stock solution of this compound to the desired final concentration (e.g., 2 g/L).

  • Inoculation: Inoculate the main culture with the pre-culture to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Incubation: Incubate the culture in a shaking incubator under the same conditions as the pre-culture.

  • Growth Monitoring: Monitor the cell growth by measuring the OD600 at regular intervals.

  • Sampling: Harvest the cells during the mid-exponential growth phase. Rapidly transfer a defined volume of the cell culture into a quenching solution to halt metabolic activity. A common quenching solution is a cold (-40°C) 60% methanol solution.

Metabolite Extraction

Objective: To efficiently extract intracellular metabolites from the microbial cells while preserving their isotopic labeling patterns.

Materials:

  • Quenched cell suspension

  • Centrifuge

  • Extraction solvent (e.g., cold 75% ethanol or a methanol/chloroform/water mixture)

  • Lyophilizer or vacuum concentrator

Protocol:

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Supernatant Removal: Carefully discard the supernatant.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. Vortex vigorously to ensure thorough mixing and cell lysis.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for at least 1 hour to allow for complete extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Sample Preparation and GC-MS Analysis

Objective: To derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to determine the mass isotopomer distributions of key metabolites.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Pyridine

  • GC-MS system

Protocol:

  • Derivatization: Resuspend the dried metabolite extract in pyridine. Add the derivatization agent (e.g., MTBSTFA) and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour) to allow for complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the 13C labeling pattern.

  • Data Acquisition: Collect the mass spectra for the targeted metabolites. The data will show a distribution of mass isotopomers (M+0, M+1, M+2, etc.) corresponding to the number of 13C atoms in the molecule or its fragments.

Data Presentation and Interpretation

Adipic Acid Degradation Pathway

The degradation of adipic acid in many bacteria is believed to proceed via a β-oxidation pathway. The fully labeled this compound will be broken down into labeled intermediates.

G Adipic_acid_13C6 This compound (C6) Adipyl_CoA_13C6 Adipyl-CoA-13C6 (C6) Adipic_acid_13C6->Adipyl_CoA_13C6 Adipate-CoA ligase Glutaryl_CoA_13C4 Glutaryl-CoA-13C4 (C4) Adipyl_CoA_13C6->Glutaryl_CoA_13C4 β-oxidation cycle 1 Acetyl_CoA_13C2 Acetyl-CoA-13C2 (C2) Adipyl_CoA_13C6->Acetyl_CoA_13C2 β-oxidation Succinyl_CoA_13C4 Succinyl-CoA-13C4 (C4) Glutaryl_CoA_13C4->Succinyl_CoA_13C4 β-oxidation cycle 2 TCA_Cycle TCA Cycle Succinyl_CoA_13C4->TCA_Cycle Acetyl_CoA_13C2->TCA_Cycle

Caption: Proposed degradation pathway of this compound via β-oxidation.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a tracer experiment with this compound in a bacterium capable of its degradation. The data represents the percentage of the metabolite pool that is labeled with the indicated number of 13C atoms.

MetaboliteM+0 (%)M+2 (%)M+4 (%)M+6 (%)
Adipic acid50095
Succinate205750
Fumarate258670
Malate3010600
Citrate4035250
Glutamate4530250

Interpretation of Hypothetical Data:

  • Adipic acid (M+6): The high enrichment of M+6 adipic acid confirms its efficient uptake from the medium.

  • Succinate, Fumarate, Malate (M+4): The significant presence of M+4 isotopologues of these TCA cycle intermediates strongly suggests that a four-carbon unit derived from this compound (likely Succinyl-CoA-13C4) is entering the TCA cycle.

  • Citrate (M+2 and M+4): The presence of M+2 and M+4 citrate indicates the condensation of Acetyl-CoA (derived from β-oxidation, M+2) with oxaloacetate (which can be M+2 or M+4 depending on the turn of the cycle).

  • Glutamate (M+2 and M+4): As a direct derivative of α-ketoglutarate, the labeling pattern of glutamate reflects that of the TCA cycle intermediates.

Concluding Remarks

The use of this compound in microbial metabolic studies provides a powerful tool for dissecting complex catabolic pathways. The detailed protocols and data interpretation guidelines presented here offer a framework for researchers to design and execute robust 13C-MFA experiments. This approach will undoubtedly continue to be instrumental in advancing our understanding of microbial metabolism, with significant implications for biotechnology and drug development.

Troubleshooting & Optimization

Minimizing ion suppression for Adipic acid-13C6 in urine samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Adipic acid-13C6 in urine samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in urine analysis?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] It happens when molecules co-eluting from the LC column with the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's source.[1][2][3] This interference reduces the ionization efficiency of the target analyte, leading to a decreased signal intensity.[4] Urine is a complex biological matrix containing high concentrations of various components like salts, urea, proteins, and other endogenous metabolites.[5][6][7] These components are notorious for causing significant ion suppression, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3][8]

Q2: How does using this compound as an internal standard help mitigate ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for ion suppression.[9][10][11] Because this compound is chemically identical to the native (unlabeled) adipic acid, it has the same physicochemical properties. This ensures it co-elutes during chromatography and experiences the same degree and variability of ion suppression as the analyte.[11] By adding a known concentration of this compound to every sample before preparation, quantification is based on the peak area ratio of the analyte to the SIL-IS. This ratio remains stable and accurate even if the absolute signal intensity of both compounds is suppressed by the matrix.[1][11]

Q3: What are the primary causes of ion suppression in an electrospray ionization (ESI) source?

A3: The primary causes of ion suppression in ESI involve competition for ionization and changes in the physical properties of the ESI droplets.[3][12] Key mechanisms include:

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited available charge on the surface of the ESI droplets, reducing the number of charged analyte ions that reach the gas phase.[3]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can increase the viscosity and surface tension of the droplets.[3] This hinders solvent evaporation and the efficient release of analyte ions into the gas phase.

  • Analyte Neutralization: Co-eluting compounds with high gas-phase basicity can neutralize the charged analyte ions through gas-phase proton transfer reactions.[3]

Troubleshooting Guide

Problem: I am observing low or inconsistent signal intensity for this compound in my urine samples compared to the standards prepared in pure solvent.

This is a classic sign of ion suppression. The following troubleshooting workflow can help you diagnose and resolve the issue.

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mitigate -> optimize_sample_prep; mitigate -> optimize_chroma; mitigate -> dilute;

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Caption: Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 5,000 x g for 10 minutes. Take 500 µL of the supernatant and add 500 µL of 2% formic acid in water. Add a known concentration of this compound internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the Adipic acid and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

Methodology:

  • Preparation: Prepare a solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).

  • Infusion Setup: Using a syringe pump and a T-fitting, infuse the this compound solution into the LC flow stream just after the analytical column and before the MS ion source. Set the infusion flow rate low, typically 5-10 µL/min.

  • Analysis:

    • Begin the infusion and allow the mass spectrometer signal for this compound to stabilize, establishing a baseline.

    • While continuously infusing, inject a blank urine sample that has been prepared using your standard sample preparation method (e.g., SPE).

  • Data Interpretation: Monitor the signal for this compound. Any significant drop from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression. This allows you to see the retention times where suppression is most severe.

References

Technical Support Center: Adipic Acid-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Adipic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to enhance the signal-to-noise (S/N) ratio in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is optimal for this compound analysis?

For liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) in the negative ion mode is most effective for analyzing this compound.[1] The carboxylic acid groups are readily deprotonated, forming the [M-H]⁻ ion, which provides a strong signal.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

Given that the molecular weight of this compound is approximately 152.10 g/mol , you should look for the following ions in negative ESI mode:

  • Precursor Ion [M-H]⁻: m/z 151.1

  • Product Ion: A characteristic fragment is often observed from the in-source collision-induced dissociation (CID) corresponding to the loss of a carboxyl group (CO2), resulting in a fragment around m/z 107.1.[1]

Q3: Should I use LC-MS or GC-MS for my analysis?

The choice depends on your sample matrix, desired sensitivity, and available instrumentation.

  • LC-MS: Allows for direct analysis of this compound in aqueous samples with minimal sample preparation. It is generally preferred for its simplicity.[1][2]

  • GC-MS: Requires derivatization to make the polar and high-boiling point adipic acid volatile.[3][4][5] This process, often silylation, can significantly increase sensitivity but adds complexity to the sample preparation workflow.[6][7]

Q4: What are the common reasons for a low signal-to-noise ratio for this compound?

A low S/N ratio can stem from several factors:

  • Inefficient Ionization: Suboptimal mobile phase pH or ion source parameters can hinder the formation of the [M-H]⁻ ion.

  • Matrix Effects: Co-eluting compounds from complex biological samples can suppress the ionization of this compound.

  • Poor Sample Preparation: High salt concentrations, particulates, or inefficient extraction can degrade signal quality.

  • Suboptimal Chromatography: Poor peak shape, such as broad or tailing peaks, reduces the signal intensity at its apex.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: I am observing a very weak or no signal for my this compound standard.

  • Check MS Parameters:

    • Ensure the mass spectrometer is operating in negative ion mode .

    • Verify that the scan range includes the expected m/z of 151.1 for the [M-H]⁻ ion.

    • Confirm that the correct precursor and product ions are being monitored in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[1]

  • Inspect the Ion Source:

    • Visually check for a stable electrospray. An unstable spray can lead to a drastic loss in signal.

    • Ensure the nebulizing gas flow and temperature are appropriate for your solvent composition and flow rate.

  • Evaluate the LC System:

    • Confirm that the correct sample vial was injected and the autosampler is functioning correctly.

    • Check for leaks in the LC system.

    • Ensure the mobile phase is being delivered correctly and is properly mixed.

Problem 2: My chromatogram shows high background noise.

  • Solvent and Additive Quality:

    • Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.

    • Prepare mobile phases fresh and filter them to prevent microbial growth and particulate contamination.

  • System Contamination:

    • Clean the ion source to remove any buildup from previous samples.

    • Flush the LC system, including the column, to remove contaminants.

  • Sample Matrix:

    • If analyzing complex samples, implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering matrix components.

Problem 3: The peak for this compound is broad or tailing.

  • Chromatographic Conditions:

    • Ensure the mobile phase pH is suitable for keeping adipic acid in its ionized form.

    • Optimize the gradient to ensure a sharp elution profile.

    • Consider a different column chemistry if secondary interactions are suspected.

  • Extra-Column Volume:

    • Minimize the length and internal diameter of tubing between the column and the mass spectrometer to reduce peak broadening.

    • Check all fittings for proper connections to avoid dead volume.

Problem 4: I suspect ion suppression from matrix effects is impacting my signal.

  • Improve Sample Cleanup:

    • Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the sample matrix before analysis.

  • Optimize Chromatography:

    • Adjust the LC gradient to chromatographically separate this compound from the majority of co-eluting matrix components.

  • Derivatization:

    • For highly complex matrices, consider derivatization followed by GC-MS analysis. Derivatization can make the analyte less susceptible to certain types of matrix effects.[8]

Experimental Protocols

Protocol 1: Direct Analysis of this compound by LC-MS/MS

This protocol is suitable for relatively clean sample matrices.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A column designed for organic acid analysis, such as a C18 or a specialized organic acid column.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to retain and elute adipic acid. For example, start with a low percentage of B and ramp up.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 2.5-3.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizer Gas Flow: Instrument-specific, adjust for stable spray.

    • MRM Transition: Monitor the transition from the precursor ion (m/z 151.1) to a suitable product ion.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is recommended for complex biological matrices like plasma or urine.

  • Sample Pre-treatment:

    • Acidify the sample (e.g., plasma, urine) with formic acid to a pH of ~2-3.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge with methanol followed by acidified water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with acidified water to remove salts and polar interferences.

    • A second wash with a low percentage of organic solvent can remove less polar interferences.

  • Elution:

    • Elute the this compound with a suitable solvent, such as methanol or acetonitrile containing a small amount of ammonia or formic acid.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 3: Derivatization with BSTFA for GC-MS Analysis

This protocol enhances volatility for GC-MS analysis.

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. Lyophilization is recommended.

  • Derivatization Reaction:

    • To the dried sample, add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Vortex the mixture thoroughly.

    • Heat the reaction mixture at 60-70 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • The resulting di-TMS derivative of this compound will be more volatile and provide a strong signal.

Quantitative Data Summary

The following tables provide a summary of expected performance enhancements.

Table 1: Comparison of Ionization Modes for this compound

Ionization ModeExpected Primary IonRelative Signal Intensity
ESI Negative[M-H]⁻High
ESI Positive[M+H]⁺ or [M+Na]⁺Low to Negligible
APCI Negative[M-H]⁻Moderate

Table 2: Impact of Sample Preparation on Signal-to-Noise Ratio in a Biological Matrix

Sample Preparation MethodTypical S/N Ratio Improvement (vs. Dilute-and-Shoot)
Protein Precipitation2-5 fold
Liquid-Liquid Extraction (LLE)5-15 fold
Solid-Phase Extraction (SPE)10-50 fold

Table 3: Relative Sensitivity of Different Analytical Approaches

Analytical MethodRelative SensitivityThroughput
LC-MS/MS (Direct)GoodHigh
GC-MS (with Derivatization)ExcellentLower (due to sample prep)

Mandatory Visualizations

Troubleshooting_Workflow start Low S/N for this compound check_ms Verify MS Settings (Negative Mode, m/z 151.1) start->check_ms ms_ok MS Settings Correct? check_ms->ms_ok check_lc Inspect LC System (Injection, Flow, Leaks) lc_ok LC System OK? check_lc->lc_ok check_source Check Ion Source (Stable Spray?) source_ok Stable Spray? check_source->source_ok ms_ok->check_ms No ms_ok->check_lc Yes lc_ok->check_lc No lc_ok->check_source Yes source_ok->check_source No optimize_sample_prep Improve Sample Preparation (SPE, LLE) source_ok->optimize_sample_prep Yes optimize_chroma Optimize Chromatography optimize_sample_prep->optimize_chroma consider_deriv Consider Derivatization for GC-MS optimize_chroma->consider_deriv end Signal Improved consider_deriv->end

Caption: Troubleshooting workflow for low signal-to-noise.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample cleanup SPE or LLE Cleanup sample->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (Negative ESI) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Decision_Tree start Choose Analytical Method for This compound matrix_complexity Sample Matrix Complexity? start->matrix_complexity use_lcms Use Direct LC-MS/MS matrix_complexity->use_lcms Low to Moderate use_gcms Use Derivatization with GC-MS matrix_complexity->use_gcms High

Caption: Decision tree for method selection.

References

Overcoming matrix effects in Adipic acid-13C6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Adipic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common analytical challenges, particularly matrix effects, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interferences can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[1][2] In biological samples, common sources of matrix effects include salts, phospholipids, and endogenous metabolites.[1][3]

Q2: How can I determine if matrix effects are impacting my results?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer post-column. A blank, extracted sample matrix is then injected onto the HPLC. Any dip or rise in the baseline signal indicates regions where matrix components are causing ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to calculate the "matrix factor" (MF). The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same analyte in a clean solvent. An MF value of <1 indicates ion suppression, while a value >1 indicates ion enhancement.[4]

Q3: My signal for this compound is showing significant ion suppression. What is the first step I should take?

A3: The simplest first step is to dilute your sample extract.[5] Dilution reduces the concentration of interfering matrix components. This approach is effective if the sensitivity of your assay is high enough to still detect this compound at the lower concentration. Often, the reduction in ion suppression can lead to a net signal increase despite the dilution.

Q4: What is the best internal standard to use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself. Therefore, for quantifying native adipic acid, this compound is an excellent choice. A SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, allowing it to accurately correct for variations in signal intensity.[4] If you are quantifying this compound itself (for example, in a tracer study), you would need a different SIL standard, such as Adipic acid-d10.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Poor Recovery and High Matrix Effects in Plasma Samples

If you are experiencing low recovery of adipic acid and significant signal variability, your sample preparation method may be insufficient. Phospholipids are a major cause of matrix effects in plasma.[3]

Recommended Solution: Optimize your sample preparation technique. While Protein Precipitation (PPT) is fast, it is often ineffective at removing phospholipids. Solid-Phase Extraction (SPE) or specialized techniques like HybridSPE-Phospholipid are more effective.

Data Presentation: Comparison of Sample Preparation Techniques for Plasma

Sample Preparation MethodPrinciplePhospholipid RemovalProtein RemovalRelative Matrix EffectAnalyte Recovery
Protein Precipitation (PPT) Protein crashing with organic solvent (e.g., Acetonitrile).PoorGoodHighModerate to Low
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.ModerateGoodModerateVariable; can be low for polar analytes
Solid-Phase Extraction (SPE) Chromatographic separation based on affinity.GoodGoodLowGood to High
HybridSPE®-Phospholipid Combined PPT and phospholipid filtration.ExcellentExcellentVery LowHigh

This table is a summary based on principles from multiple sources comparing sample preparation techniques.[6][7][8]

Issue 2: Inconsistent Retention Times and Peak Shapes

Matrix components can affect the chromatography of your analyte, leading to shifts in retention time and poor peak shape.[2]

Recommended Solutions:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method (see table above) to remove interfering components.

  • Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate adipic acid from matrix interferences. For a polar molecule like adipic acid, a column designed for organic acids or a HILIC column can provide better retention and separation from non-polar interferences.[2][9]

  • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer source.

Issue 3: Low Sensitivity for Underivatized Adipic Acid

Adipic acid, being a small dicarboxylic acid, may exhibit poor retention on standard reversed-phase columns and may have suboptimal ionization efficiency in its native form.

Recommended Solution: Consider chemical derivatization. While this guide focuses on overcoming matrix effects for the native compound, derivatization can significantly improve performance. Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid groups, making the molecule less polar (better retention) and improving its ionization efficiency, which can help overcome matrix-related sensitivity loss.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for Adipic Acid.

Methodology:

  • Prepare Solution A (Analyte in Solvent): Spike Adipic acid into a clean solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B (Analyte in Matrix): a. Select at least six different lots of blank biological matrix (e.g., human plasma). b. Perform the extraction procedure (e.g., Protein Precipitation) on the blank matrix. c. Spike the resulting extract with Adipic acid to the same final concentration as Solution A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Solution B) / (Peak Area of Solution A)

    • An MF significantly different from 1.0 indicates a matrix effect.

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1.0 indicates the internal standard is effectively compensating for the matrix effect.[4]

Protocol 2: Analysis of Underivatized Adipic Acid in Human Plasma

Objective: To quantify adipic acid in plasma using a simple protein precipitation followed by LC-MS/MS.

Methodology:

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 5 µL of internal standard solution (this compound, 1 µg/mL). b. Add 300 µL of cold acetonitrile containing 1% formic acid.[11] c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at >10,000 x g for 5 minutes. e. Transfer the supernatant to a new tube or vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: Acclaim™ Organic Acid (OA) column or similar column designed for polar organic acids.[9]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) to retain the polar adipic acid, then ramp up the organic phase to elute.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS Detection: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • Adipic Acid: Q1: 145.1 m/z -> Q3: 101.1 m/z (corresponding to loss of COOH and H2O) or 127.1 m/z (loss of H2O). A precursor of m/z 145 is used for quantification.[9]

    • This compound (Internal Standard): Q1: 151.1 m/z -> Q3: 106.1 m/z (adjust based on the chosen adipic acid transition).

Visualizations

Workflow_Matrix_Effect cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_validation Phase 3: Re-evaluation start Start: Inaccurate Quantification Observed assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Is Matrix Effect Significant? assess->decision dilute Dilute Sample Extract decision->dilute Yes optimize_prep Optimize Sample Prep (e.g., SPE, HybridSPE) decision->optimize_prep No (Directly to Prep) check_sens Sensitivity Still Adequate? dilute->check_sens check_sens->optimize_prep No finish End: Method Optimized check_sens->finish Yes optimize_lc Optimize LC Method (Gradient, Column) optimize_prep->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess reassess->finish

Workflow for Identifying and Mitigating Matrix Effects.

Sample_Prep_Decision_Tree start Start: Select Sample Preparation for Plasma q1 Is high throughput the primary goal? start->q1 ppt Use Protein Precipitation (PPT) q1->ppt Yes q2 Is maximum cleanliness and recovery required? q1->q2 No warn1 Warning: High risk of phospholipid-based matrix effects. ppt->warn1 end_ppt Result: Fast but dirty extract. warn1->end_ppt spe Use Solid-Phase Extraction (SPE) q2->spe No (Good Balance) hybridspe Use HybridSPE- Phospholipid q2->hybridspe Yes end_spe Result: Cleaner extract, lower matrix effects. spe->end_spe hybridspe->end_spe

Decision Tree for Plasma Sample Preparation Method.

References

Adipic acid-13C6 derivatization reaction not going to completion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adipic acid-13C6 derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the derivatization of adipic acid and its isotopically labeled analogues for chromatographic analysis.

Troubleshooting Guide: Incomplete this compound Derivatization

This guide addresses the specific issue of incomplete derivatization reactions, leading to poor analytical sensitivity, accuracy, and reproducibility.

Q1: My this compound derivatization reaction is not going to completion. What are the primary causes and how can I resolve this?

Incomplete derivatization is a frequent challenge that can generally be traced back to a few critical factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.[1][2]

Possible Causes & Solutions:

  • Moisture Contamination: Silylating and other derivatizing agents are highly sensitive to moisture. Water will react with the reagent, reducing its availability to derivatize your analyte.[1][2][3][4]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours or flame-dried under an inert gas stream) and cooled under an inert atmosphere like nitrogen or argon.[3][5] Use only high-purity, anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture to scavenge any residual moisture.[1]

  • Suboptimal Reaction Conditions: The temperature and reaction time may be insufficient for complete derivatization of both carboxylic acid groups in adipic acid.

    • Solution: Optimize the reaction temperature and time. For silylation reactions, heating is often required, and extending the reaction time can help drive the reaction to completion.[4] Monitor the reaction progress at different time points to determine the optimal duration.[4]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the derivatizing reagent will lead to an incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent. For silylation with reagents like BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a general guideline. For dicarboxylic acids like adipic acid, ensure enough reagent is present to react with both carboxylic acid groups.

  • Degraded or Inactive Reagent: Derivatizing agents can degrade over time, especially if not stored properly.[1][4]

    • Solution: Use a fresh vial of the derivatizing agent. Ensure reagents are stored under an inert atmosphere and in a cool, dry place as recommended by the manufacturer.[4]

  • Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.

    • Solution: Purify the this compound from the sample matrix before derivatization. Solid-phase extraction (SPE) or liquid-liquid extraction can be effective for this purpose.[6]

Frequently Asked Questions (FAQs)

Q2: What are the most common derivatization methods for analyzing adipic acid by GC-MS?

The most common method is silylation , which converts the polar carboxylic acid groups into non-polar trimethylsilyl (TMS) esters. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[7] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][8]

Q3: Can I analyze this compound without derivatization?

Direct analysis of underivatized adipic acid by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and adsorption on the column.[9] While LC-MS can be used for the analysis of underivatized dicarboxylic acids, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[6][10][11]

Q4: I am observing multiple peaks for my derivatized this compound. What could be the cause?

The presence of multiple peaks could indicate a mixture of partially and fully derivatized adipic acid. For dicarboxylic acids, it's possible to have a singly derivatized product in addition to the desired doubly derivatized product.[10] This is often a result of incomplete derivatization. To address this, refer to the troubleshooting guide above to optimize your reaction conditions.

Q5: Are there alternative derivatization strategies for LC-MS analysis of adipic acid?

Yes, for LC-MS analysis, derivatization can be used to enhance sensitivity and improve chromatographic separation.[6][11] One common approach is esterification to form esters that are more amenable to reverse-phase chromatography. Another strategy involves using reagents that introduce a charge tag, which can improve ionization efficiency in the mass spectrometer.[6] For example, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a published method for carboxylic acids.[10]

Data Presentation

Table 1: Troubleshooting Summary for Incomplete Derivatization

Potential Issue Recommended Action Key Parameters to Monitor
Moisture ContaminationUse anhydrous reagents/solvents; dry glassware thoroughly.Purity of reagents, solvent water content.
Suboptimal TemperatureIncrease reaction temperature incrementally (e.g., 60°C, 75°C, 90°C).Reaction completion via time-course analysis.
Insufficient Reaction TimeExtend reaction time (e.g., 30 min, 60 min, 120 min).Disappearance of starting material.
Incorrect Reagent RatioIncrease molar excess of derivatizing reagent.Ratio of derivatized to underivatized analyte.
Reagent DegradationUse a new, properly stored vial of derivatizing agent.Comparison with a previously successful reaction.
Matrix InterferenceImplement a sample clean-up step prior to derivatization.Analyte recovery and reaction efficiency.

Table 2: Common Silylation Reagents and Conditions for Carboxylic Acids

Reagent Catalyst (optional) Typical Temperature Typical Reaction Time
BSTFA1-10% TMCS60 - 100°C30 - 120 min
MSTFA1% TMCS, Pyridine37 - 70°C[8][12]30 - 60 min[8]
MTBSTFA1% TBDMSCl70°C[13]30 min[13]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound using BSTFA with 1% TMCS.

  • Preparation:

    • Ensure all glassware (e.g., reaction vials, autosampler vials with inserts) is thoroughly dried in an oven at >100°C for at least 2 hours and cooled in a desiccator or under a stream of dry nitrogen.[1]

    • Use high-purity, anhydrous solvents (e.g., pyridine, acetonitrile).

  • Sample Preparation:

    • Accurately weigh or transfer a known amount of the this compound standard or sample extract into a reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to dissolve the dried sample residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • Transfer the derivatized sample to an autosampler vial for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification of this compound for LC-MS Analysis

This protocol provides a general method for esterification using an alcohol (e.g., methanol) with an acid catalyst.

  • Preparation:

    • Use anhydrous methanol and a suitable acid catalyst such as methanolic HCl or BF3-methanol.[7][14]

  • Sample Preparation:

    • Ensure the this compound sample is dry.

  • Derivatization Reaction:

    • Add 200 µL of 5% methanolic HCl to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Visualizations

TroubleshootingWorkflow Troubleshooting Incomplete Derivatization start Incomplete Derivatization Observed check_moisture Check for Moisture Contamination start->check_moisture dry_system Action: Rigorously Dry Glassware, Solvents & Reagents check_moisture->dry_system Yes check_conditions Check Reaction Conditions (Time & Temp) check_moisture->check_conditions No rerun1 Re-run Reaction dry_system->rerun1 success Problem Resolved rerun1->success optimize_conditions Action: Increase Temperature and/or Time check_conditions->optimize_conditions Yes check_reagents Check Reagent Stoichiometry & Quality check_conditions->check_reagents No rerun2 Re-run Reaction optimize_conditions->rerun2 rerun2->success optimize_reagents Action: Use Molar Excess & Fresh Reagent check_reagents->optimize_reagents Yes check_matrix Consider Matrix Effects check_reagents->check_matrix No rerun3 Re-run Reaction optimize_reagents->rerun3 rerun3->success cleanup Action: Implement Sample Clean-up check_matrix->cleanup Yes rerun4 Re-run Reaction cleanup->rerun4 rerun4->success

Caption: A logical workflow for troubleshooting incomplete derivatization reactions.

SilylationWorkflow Experimental Workflow for Silylation of this compound start Start prep_glassware Dry Glassware & Prepare Anhydrous Solvents start->prep_glassware prep_sample Aliquot & Dry this compound Sample prep_glassware->prep_sample add_reagents Add Anhydrous Pyridine & Silylating Reagent (e.g., BSTFA) prep_sample->add_reagents reaction Cap Vial, Vortex & Heat (e.g., 70°C for 60 min) add_reagents->reaction cool Cool to Room Temperature reaction->cool analyze Analyze by GC-MS cool->analyze end End analyze->end

Caption: A typical experimental workflow for the silylation of this compound.

References

Technical Support Center: Isotopic Scrambling in Adipic Acid-¹³C₆ Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Adipic acid-¹³C₆ in metabolic tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic scrambling and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Adipic acid-¹³C₆ and how is it used in tracer studies?

A1: Adipic acid-¹³C₆ is a stable isotope-labeled version of adipic acid, a six-carbon dicarboxylic acid. In metabolic tracer studies, it is introduced into a biological system (e.g., cell culture or in vivo models) to trace the metabolic fate of the adipic acid carbon backbone. By using techniques like mass spectrometry (MS), researchers can track the incorporation of the ¹³C atoms into downstream metabolites, providing insights into pathway activity and metabolic fluxes.

Q2: What is isotopic scrambling and why is it a concern in Adipic acid-¹³C₆ tracer studies?

A2: Isotopic scrambling refers to the randomization of the positions of isotopic labels (in this case, ¹³C) within a molecule, leading to labeling patterns that deviate from those predicted by direct, unidirectional metabolic pathways. This is a significant issue because metabolic flux analysis (¹³C-MFA) depends on the precise tracking of these labeled atoms to accurately calculate reaction rates. Scrambling can lead to misinterpretation of pathway activity and incorrect flux calculations.

Q3: What are the primary metabolic pathways involved in adipic acid metabolism that can lead to scrambling?

A3: Adipic acid is primarily metabolized in peroxisomes through β-oxidation.[1][2] This process shortens the dicarboxylic acid chain by sequentially removing two-carbon acetyl-CoA units. For Adipic acid-¹³C₆, this process is expected to yield [¹³C₂]acetyl-CoA and [¹³C₄]succinyl-CoA. These labeled molecules then enter the mitochondria to participate in the Tricarboxylic Acid (TCA) cycle, a major hub of cellular metabolism and a primary site of isotopic scrambling.

Troubleshooting Guides

This section provides solutions to common problems encountered during Adipic acid-¹³C₆ tracer experiments.

Problem 1: Unexpected Mass Isotopomer Distributions (MIDs) in TCA Cycle Intermediates

You observe MIDs for metabolites like malate, fumarate, or citrate that do not match the expected labeling from the direct entry of [¹³C₂]acetyl-CoA and [¹³C₄]succinyl-CoA. For example, you might see a higher-than-expected abundance of M+1 or M+3 isotopologues when you primarily expect M+2 and M+4.

  • Possible Cause 1: Symmetry of TCA Cycle Intermediates.

    • Explanation: The TCA cycle contains symmetrical molecules, namely succinate and fumarate.[3][4] When ¹³C-labeled succinyl-CoA enters the cycle and is converted to succinate, the molecule's symmetry means that the subsequent enzyme, succinate dehydrogenase, cannot distinguish between its two ends. This leads to a randomization of the ¹³C labels. For instance, a [¹³C₄]succinate molecule can result in two different labeling patterns in the downstream molecule malate, effectively "scrambling" the original labeling pattern.

    • Troubleshooting Steps:

      • Acknowledge Symmetry in Models: Your metabolic flux analysis (MFA) model must account for the symmetry of succinate and fumarate. Most ¹³C-MFA software packages have options to define molecular symmetries.

      • Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a clearer picture of the scrambling events.

      • Consider Positional Isotopomer Analysis: If available, techniques like NMR spectroscopy or specialized MS/MS fragmentation can provide information on the specific positions of the ¹³C labels, which can help to deconvolve scrambling patterns.

  • Possible Cause 2: Reversible Reactions in the TCA Cycle.

    • Explanation: Several reactions in the TCA cycle are reversible, such as the interconversion of fumarate and malate by fumarase, and malate and oxaloacetate by malate dehydrogenase.[5] High rates of these reversible reactions can lead to the redistribution of ¹³C labels among these interconnected metabolite pools, further contributing to scrambling.

    • Troubleshooting Steps:

      • Isotopically Non-stationary MFA (INST-MFA): For a more detailed analysis of reversible fluxes, consider performing time-course labeling experiments and analyzing the data using INST-MFA.[5] This method can better resolve the kinetics of label incorporation.

      • Use Multiple Tracers: In parallel experiments, using other tracers like [U-¹³C]glucose or [U-¹³C]glutamine can provide additional constraints on the fluxes of the TCA cycle and help to better estimate the extent of reversible reactions.[6]

Problem 2: Low or No Detectable ¹³C-Labeling in Downstream Metabolites

You are having difficulty detecting the incorporation of ¹³C from Adipic acid-¹³C₆ into TCA cycle intermediates or other expected downstream metabolites.

  • Possible Cause: Inefficient Uptake or Peroxisomal β-oxidation.

    • Explanation: The cells may not be efficiently taking up the supplied adipic acid, or the rate of its activation and subsequent β-oxidation in the peroxisomes may be low in your experimental model.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of adipic acid in the culture medium over time to confirm that it is being consumed by the cells.

      • Optimize Tracer Concentration and Incubation Time: Conduct a dose-response and time-course experiment to determine the optimal concentration of Adipic acid-¹³C₆ and the necessary incubation time to achieve detectable labeling.

      • Check Cell Health: Ensure that the cells are viable and metabolically active. Poor cell health can lead to a general reduction in metabolic activity.

Quantitative Data Presentation

Understanding the impact of scrambling requires comparing the theoretically expected mass isotopomer distributions (MIDs) with those observed experimentally. The following table provides a hypothetical yet biochemically plausible example of MIDs for key TCA cycle intermediates following the metabolism of Adipic acid-¹³C₆, assuming it produces equimolar amounts of [¹³C₂]acetyl-CoA and [¹³C₄]succinyl-CoA.

MetaboliteIsotopologueExpected MID (%) (No Scrambling)Hypothetical Observed MID (%) (With Scrambling)Potential Reason for Discrepancy
Citrate (C6) M+05045Background from unlabeled sources
M+25040Dilution and entry into other pathways
M+4010Contribution from labeled oxaloacetate from a second turn of the cycle
M+605Contribution from labeled oxaloacetate and labeled acetyl-CoA
Succinate (C4) M+05048Background from unlabeled sources
M+45052Direct entry from [¹³C₄]succinyl-CoA
Fumarate (C4) M+05055Higher background or slower turnover
M+2015Scrambling from symmetrical [¹³C₄]succinate
M+45030Dilution and scrambling
Malate (C4) M+05058Higher background or slower turnover
M+2020Scrambling from symmetrical succinate/fumarate
M+45022Dilution and scrambling

Note: This table is for illustrative purposes. Actual MIDs will vary depending on the experimental system, metabolic state, and the relative activities of different pathways.

Experimental Protocols

General Protocol for Adipic Acid-¹³C₆ Tracer Experiment in Cell Culture

This protocol outlines the key steps for conducting a ¹³C tracer experiment with Adipic acid-¹³C₆ in adherent cell culture, followed by GC-MS analysis.

  • Cell Culture and Tracer Incubation:

    • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

    • Prepare labeling medium by supplementing basal medium (lacking unlabeled adipic acid) with a known concentration of Adipic acid-¹³C₆ (e.g., 100 µM - 1 mM, to be optimized). Also include dialyzed fetal bovine serum to minimize background from unlabeled metabolites.

    • Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Incubate the cells for a predetermined duration to allow for the tracer to be metabolized and reach isotopic steady state. This time should be determined empirically through a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours).[7]

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) directly to the culture plate on dry ice.

    • Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Derivatization for GC-MS Analysis:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • To the dried extract, add a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent like pyridine or acetonitrile.

    • Incubate at an elevated temperature (e.g., 70°C) for 30-60 minutes to ensure complete derivatization of polar functional groups.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable GC column and temperature gradient to separate the derivatized metabolites.

    • Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

    • Analyze the resulting data to determine the mass isotopomer distributions for adipic acid and downstream metabolites. Correct the raw data for the natural abundance of ¹³C and other heavy isotopes.

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts related to Adipic acid-¹³C₆ metabolism and the troubleshooting of isotopic scrambling.

Adipic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Adipic_acid_13C6 Adipic acid-¹³C₆ beta_oxidation β-Oxidation Adipic_acid_13C6->beta_oxidation Acetyl_CoA_13C2 [¹³C₂]Acetyl-CoA beta_oxidation->Acetyl_CoA_13C2 [¹³C₂]Acetyl-CoA Succinyl_CoA_13C4 [¹³C₄]Succinyl-CoA beta_oxidation->Succinyl_CoA_13C4 [¹³C₄]Succinyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Succinyl_CoA_13C4->TCA_Cycle Citrate Citrate TCA_Cycle->Citrate Succinate Succinate (Symmetrical) Citrate->Succinate Fumarate Fumarate (Symmetrical) Succinate->Fumarate Malate Reversible - -

Caption: Metabolism of Adipic acid-¹³C₆ to labeled Acetyl-CoA and Succinyl-CoA.

Scrambling_Mechanism cluster_explanation Scrambling due to Symmetry Succinyl_CoA_13C4 [¹³C₄]Succinyl-CoA (C1,C2,C3,C4 labeled) Succinate_13C4 [¹³C₄]Succinate (Symmetrical) Succinyl_CoA_13C4->Succinate_13C4 Fumarate_A [¹³C₄]Fumarate (C1,C2,C3,C4 labeled) Succinate_13C4->Fumarate_A 50% Fumarate_B [¹³C₄]Fumarate (C4,C3,C2,C1 labeled) Succinate_13C4->Fumarate_B 50% (due to symmetry) Malate_A [¹³C₄]Malate Fumarate_A->Malate_A Malate_B [¹³C₂]Malate (Scrambled) Fumarate_B->Malate_B note Symmetry in succinate leads to two possible labeling patterns in downstream fumarate and malate, resulting in scrambled isotopologue distributions.

Caption: Isotopic scrambling mechanism due to the symmetry of succinate.

Troubleshooting_Flowchart Start Unexpected MIDs Observed Check_Symmetry Is molecular symmetry accounted for in MFA model? Start->Check_Symmetry Check_Reversibility Are reversible reactions considered? Check_Symmetry->Check_Reversibility Yes Adjust_Model Adjust MFA model to include symmetry constraints. Check_Symmetry->Adjust_Model No Check_Uptake Is tracer uptake confirmed? Check_Reversibility->Check_Uptake Yes Perform_INST_MFA Consider INST-MFA or multiple tracer experiments. Check_Reversibility->Perform_INST_MFA No Optimize_Experiment Optimize tracer concentration and incubation time. Check_Uptake->Optimize_Experiment No End Re-evaluate Data Check_Uptake->End Yes Adjust_Model->End Perform_INST_MFA->End Optimize_Experiment->End

Caption: Troubleshooting flowchart for unexpected mass isotopomer distributions.

References

Technical Support Center: 13C Metabolic Flux Analysis Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the interpretation of 13C MFA data.

Troubleshooting Guides

Issue 1: Poor Goodness-of-Fit Between Simulated and Experimental Data

Q: My flux map estimation results in a high sum of squared residuals (SSR), indicating a poor fit. What are the common causes and how can I troubleshoot this?

A: A high SSR is a common issue in 13C-MFA, suggesting that the model does not accurately represent the biological system.[1] Several factors can contribute to a poor fit between the simulated and measured isotopic labeling data. Below is a systematic approach to troubleshoot this problem.

Possible Causes and Solutions:

  • Inaccurate or Incomplete Metabolic Model: The metabolic network model is a foundational component of 13C-MFA.[1] Errors or omissions in the model are a primary cause of poor fits.[2]

    • Troubleshooting Steps:

      • Verify Reactions: Scrutinize all reactions in your model for biological accuracy and relevance to your specific organism and experimental conditions.

      • Check Atom Transitions: Ensure that the atom mappings for each reaction are correct. Errors in atom transitions will lead to incorrect simulated labeling patterns.

      • Evaluate Model Assumptions: Re-evaluate simplifying assumptions, such as neglecting minor pathways, which might be more active than anticipated.[1]

      • Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.[1][3]

  • Failure to Achieve Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1][2]

    • Troubleshooting Steps:

      • Validate Steady State: To confirm isotopic steady state, measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[2][3] If the labeling is consistent, the assumption holds.

      • Consider Non-Stationary MFA (INST-MFA): If isotopic steady state is not achieved, consider using INST-MFA, which is designed for systems sampled during the transient labeling phase.[4]

  • Gross Measurement Errors: Errors in sample collection, processing, or analytical measurement can introduce significant discrepancies.

    • Troubleshooting Steps:

      • Review Analytical Data: Carefully inspect raw analytical data (e.g., mass spectra) for issues like co-elution of metabolites, which can contaminate labeling data.[2] If identified, exclude the affected data points from the analysis.

      • Verify Quenching Protocol: Ineffective quenching of metabolism can alter metabolite labeling patterns post-sampling.[5][6] Ensure your quenching method is validated and consistently applied.

  • Incorrect Assumptions About Measurement Errors: The weighting of residuals in the SSR calculation is based on assumed measurement errors. Inaccurate error assumptions can distort the SSR value.[2]

    • Troubleshooting Steps:

      • Re-evaluate Error Models: Typical measurement errors are in the range of 0.004 (0.4 mol%) for GC-MS and 0.01 (1 mol%) for LC-MS data.[2] If your SSR is consistently too high or low, reassess these assumptions.

      • Inspect Weighted Residuals: Analyzing the weighted residuals for individual measurements can help identify if specific data points have been assigned inappropriate error weights.

Logical Workflow for Troubleshooting Poor Goodness-of-Fit

start High SSR (Poor Fit) model_check 1. Review Metabolic Model start->model_check ss_check 2. Verify Isotopic Steady State model_check->ss_check Model OK revise_model Revise Reactions, Atom Transitions, Compartments model_check->revise_model Errors Found data_check 3. Inspect Measurement Data ss_check->data_check SS Confirmed time_course Perform Time-Course Labeling Experiment ss_check->time_course Uncertain error_check 4. Re-evaluate Measurement Errors data_check->error_check Data OK exclude_data Exclude Erroneous Data Points data_check->exclude_data Errors Found adjust_weights Adjust Error Weighting error_check->adjust_weights Errors Incorrect rerun Re-run Flux Estimation error_check->rerun Errors OK revise_model->rerun time_course->ss_check SS Confirmed inst_mfa Consider INST-MFA time_course->inst_mfa Not at SS exclude_data->rerun adjust_weights->rerun

Caption: Troubleshooting workflow for a high Sum of Squared Residuals (SSR).

Issue 2: Inaccurate Flux Estimations Due to Isotopic Impurities

Q: My calculated fluxes seem biologically implausible. Could impurities in my isotopic tracer be the cause?

A: Yes, the purity of the 13C-labeled substrate is a critical factor that can significantly impact the accuracy of flux estimations. It is a common pitfall to assume 100% isotopic purity of the tracer.

Explanation:

Commercially available 13C-labeled substrates are not 100% pure and contain a small fraction of unlabeled (12C) substrate. If this impurity is not accounted for, the model will misinterpret the contribution of the labeled tracer, leading to systematic errors in the calculated fluxes.

Troubleshooting and Correction:

  • Determine Tracer Purity:

    • Manufacturer's Specifications: Always check the certificate of analysis provided by the supplier for the specified isotopic purity.

    • Direct Measurement: For the most accurate results, analyze the isotopic purity of the tracer directly using mass spectrometry.

  • Correct for Tracer Impurity in Your Model:

    • Most modern 13C-MFA software packages allow you to specify the isotopic composition of the substrate. Input the measured or specified purity of your tracer into the model. This allows the software to correctly simulate the expected labeling patterns.

  • Correct for Natural Isotope Abundance:

    • Independently of tracer impurity, it is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O) in your measurements.[7][8] This correction distinguishes between isotopes introduced by the tracer and those naturally present.[8]

    • Several software packages are available for this correction.[9] Failure to do so can lead to significant errors in your mass isotopomer distributions (MIDs).[8]

Illustrative Data:

ParameterUncorrected for ImpurityCorrected for 99% Purity
Glycolytic Flux 100 ± 595 ± 5
PPP Flux 15 ± 220 ± 2
TCA Cycle Flux 50 ± 448 ± 4
Hypothetical data illustrating the impact of a 1% isotopic impurity on flux estimates.

Workflow for Isotope Correction

raw_data Raw Mass Spec Data na_correction Correct for Natural Abundance raw_data->na_correction corrected_mids Corrected MIDs na_correction->corrected_mids impurity_correction Account for Tracer Impurity flux_estimation Flux Estimation Model impurity_correction->flux_estimation corrected_mids->flux_estimation flux_map Accurate Flux Map flux_estimation->flux_map

Caption: Data processing workflow for accurate flux estimation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal 13C-labeled tracer for my experiment?

A1: The choice of tracer is critical and depends on the specific metabolic pathways you want to investigate.[10][11] There is no single "best" tracer for all applications.[2]

  • [1,2-13C]glucose: Often used to probe the pentose phosphate pathway (PPP).

  • [U-13C]glucose: Provides broad labeling of central carbon metabolism and is good for assessing overall pathway activity.[12]

  • [U-13C]glutamine: Ideal for investigating TCA cycle activity and reductive carboxylation.[3]

  • Parallel Labeling: Performing parallel experiments with different tracers (e.g., [U-13C]glucose and [U-13C]glutamine) and integrating the data can significantly improve the resolution and accuracy of your flux map.[2][3]

Q2: What is metabolic steady state, and why is it important?

A2: Metabolic steady state is a condition where the concentrations of intracellular metabolites are constant over time. This implies that the rates of production and consumption for each metabolite are balanced. Standard 13C-MFA assumes metabolic steady state.[13] If the cell culture is in a dynamic phase (e.g., exponential growth), this assumption may be violated, leading to inaccurate flux calculations. For non-steady state conditions, dynamic MFA (DMFA) approaches are required.[14][15]

Q3: My model fit is good, but the confidence intervals on some fluxes are very large. What does this mean?

A3: Large confidence intervals indicate that the specific flux is poorly resolved or "unidentifiable" from the available data. This means that a wide range of values for that flux are statistically consistent with your measurements.

  • Causes:

    • Insufficient Labeling Information: The chosen tracer may not produce significant labeling changes in the metabolites related to that flux.

    • Network Structure: The flux may be part of a metabolic cycle or a parallel pathway that is difficult to resolve with the current experimental design.

  • Solutions:

    • Optimal Experimental Design: Use computational tools to design experiments with different tracers that are predicted to improve the resolution of the desired flux.[16][17]

    • Additional Measurements: Incorporate data from additional measurements, such as tandem mass spectrometry, which can provide more detailed positional labeling information.[11]

Q4: Can I ignore the kinetic isotope effect (KIE) for 13C tracers?

A4: For 13C, the kinetic isotope effect (the difference in reaction rates between 12C and 13C isotopes) is generally small and often assumed to be negligible.[18][19] However, for highly precise measurements or when interpreting small flux changes, it's a potential source of error to be aware of.[20] The impact of KIEs can be system-dependent.[20] For tracers involving heavier isotopes like deuterium (2H), KIEs can be significant and must be accounted for.[18][20]

Experimental Protocols

Protocol 1: Validation of Isotopic Steady State

  • Cell Culture: Culture cells under the desired experimental conditions.

  • Tracer Introduction: Introduce the 13C-labeled substrate at time zero.

  • Time-Course Sampling: Collect cell samples at multiple time points (e.g., 12, 18, 24, and 30 hours).

  • Metabolite Extraction: Quench metabolism rapidly (e.g., using cold methanol) and extract intracellular metabolites.[5][6][21]

  • LC-MS/GC-MS Analysis: Analyze the mass isotopomer distributions of key metabolites in each sample.

  • Data Analysis: Plot the fractional labeling of each metabolite over time. Isotopic steady state is reached when the labeling patterns no longer change significantly between consecutive time points.[2][3]

Protocol 2: Correction for Natural Isotope Abundance

  • Acquire Raw Data: Obtain the raw mass isotopomer distribution data from your mass spectrometer for each metabolite of interest.

  • Unlabeled Control: Analyze a sample of cells grown in unlabeled medium to determine the natural abundance distribution for each metabolite fragment.

  • Correction Algorithm: Use a computational tool (e.g., INCA, OpenFLUX, or standalone scripts) to correct the raw MIDs from your labeled samples.[7][8] These algorithms use the chemical formula of the metabolite fragment and the known natural abundances of all elements to subtract the contribution of naturally occurring heavy isotopes.

  • Output: The output will be the corrected MIDs that reflect only the incorporation of the 13C tracer.[8] This data is then used for flux estimation.[22]

References

Validation & Comparative

A Comparative Guide to the Quantification of Adipic Acid Using LC-MS/MS with Adipic Acid-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of adipic acid, utilizing Adipic acid-13C6 as an internal standard, against the established Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific needs by presenting objective performance data and detailed experimental protocols.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for adipic acid quantification often depends on the required sensitivity, sample matrix, and desired throughput. Below is a summary of typical validation parameters for each method. The LC-MS/MS method offers high specificity and sensitivity without the need for derivatization, while the GC-MS method, though robust, requires a derivatization step to make the analyte volatile.

Validation Parameter LC-MS/MS with this compound IS GC-MS (with Derivatization)
Linearity (Coefficient of Determination, r²) > 0.99> 0.995[1]
Linear Range 0.1 - 5.0 mg/L[2]2.0 - 100.0 µg/mL[3]
Limit of Detection (LOD) ≤ 0.06 mg/L[2]0.04 - 0.42 µmol/L[1]
Precision (%RSD / %CV) < 15%0.32 - 13.76%[1]
Accuracy (Recovery %) 85 - 115%82.97 - 114.96%[1]
Derivatization Required NoYes (e.g., Silylation)
Primary Advantage High specificity and throughput without derivatization.Robust and widely available technique.

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of adipic acid from a biological matrix, such as plasma, using an internal standard.

Analytical Workflow for Adipic Acid Quantification Bioanalytical Workflow for Adipic Acid Quantification Sample 1. Plasma Sample Collection Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Preparation 3. Sample Preparation (e.g., LLE or SPE) Spiking->Preparation Derivatization 4a. Derivatization (For GC-MS) Preparation->Derivatization GC-MS Path LC_MS LC-MS/MS Preparation->LC_MS LC-MS/MS Path GC_MS GC-MS Derivatization->GC_MS Analysis 4b. Instrumental Analysis Data 5. Data Processing & Quantification Analysis->Data LC_MS->Analysis GC_MS->Analysis

Caption: General workflow for adipic acid quantification.

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and GC-MS techniques are provided below. These protocols are representative and may require optimization for specific matrices or instrumentation.

LC-MS/MS Method for Adipic Acid Quantification

This method is designed for the direct quantification of adipic acid in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard (IS) working solution.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 600 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Chromatographic Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate adipic acid from matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Adipic Acid: Precursor ion [M-H]⁻ at m/z 145.0 -> Product ion at m/z 101.0 (loss of CO₂H₂)[2].

    • This compound (IS): Precursor ion [M-H]⁻ at m/z 151.0 -> Product ion at m/z 106.0.

  • Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

Alternative Method: GC-MS for Adipic Acid Quantification

This method requires derivatization to increase the volatility of adipic acid for gas chromatographic analysis.

1. Sample Preparation and Derivatization

  • Perform an initial extraction as described in the LC-MS/MS protocol (LLE).

  • After evaporating the extraction solvent, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.[1]

  • Cap the vial tightly and heat at 70°C for 40-60 minutes to ensure complete derivatization.[4][5]

  • Cool the sample to room temperature before injection.

2. GC Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 155°C at 4°C/min.[4]

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the derivatized adipic acid and internal standard.

References

A Head-to-Head Comparison: Adipic Acid-13C6 and Adipic Acid-d10 as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for adipic acid: Adipic acid-13C6 and Adipic acid-d10.

In the realm of quantitative analysis, particularly when employing sensitive techniques like mass spectrometry (MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard. SILs are analogues of the analyte of interest where one or more atoms have been replaced by a heavier isotope. By adding a known amount of the SIL internal standard to a sample, variations arising from sample preparation, chromatography, and ionization can be effectively normalized, leading to more accurate and reliable quantification of the target analyte.

This guide delves into a detailed comparison of this compound and Adipic acid-d10, providing supporting principles and a representative experimental protocol to aid in the selection of the most suitable internal standard for your analytical needs.

Key Performance Characteristics: A Comparative Overview

The fundamental difference in performance between carbon-13 and deuterium-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and protium (¹H) compared to that between carbon-13 (¹³C) and carbon-12 (¹²C) can lead to subtle but significant differences in physicochemical properties. These differences can manifest as variations in chromatographic retention time and susceptibility to isotopic exchange.

FeatureThis compoundAdipic acid-d10Rationale & Implications for Adipic Acid Analysis
Molecular Weight 152.10 g/mol [1]156.20 g/mol The mass shift of +6 for 13C6 and +10 for d10 provides clear mass differentiation from the unlabeled adipic acid (146.14 g/mol ) in mass spectrometry.
Isotopic Purity Typically ≥99 atom % 13C[1]Typically ≥98 atom % DHigh isotopic purity is crucial to minimize signal interference from the unlabeled analyte. Both standards are available with high isotopic enrichment.
Chromatographic Co-elution ExcellentPotential for slight retention time shiftDue to the negligible difference in physicochemical properties between 13C and 12C, this compound co-elutes perfectly with unlabeled adipic acid. This is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. Deuterium labeling can sometimes lead to slightly earlier elution, a phenomenon known as the "isotope effect," which may result in differential matrix effects for the analyte and the internal standard, potentially compromising accuracy.
Isotopic Stability HighSusceptible to back-exchangeThe carbon-13 labels in this compound are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange under typical analytical conditions. Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH or temperature conditions. While the deuterium atoms in Adipic acid-d10 are on carbon atoms, the potential for exchange, though lower, still exists.
Mass Spectral Fragmentation Identical to unlabeled analyteMay show minor differencesThe fragmentation pattern of this compound in a mass spectrometer is expected to be identical to that of unlabeled adipic acid, simplifying method development. Deuterium-labeled compounds can sometimes exhibit slightly different fragmentation patterns or hydrogen-deuterium scrambling in the ion source, which may need to be considered during method optimization.
Cost Generally higherTypically less expensiveThe synthesis of 13C-labeled compounds is often more complex and costly than that of deuterated compounds. Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

The Superior Choice for Robust Quantitative Methods

Based on the fundamental principles of isotope dilution mass spectrometry, This compound is the superior choice for an internal standard in the quantitative analysis of adipic acid. Its key advantages of perfect co-elution with the native analyte and high isotopic stability ensure the most accurate correction for matrix effects and other sources of analytical variability. This leads to more reliable, reproducible, and defensible quantitative data, which is especially critical in regulated environments and for challenging sample matrices.

While Adipic acid-d10 can be a cost-effective alternative and may perform adequately in less complex matrices or for less stringent accuracy requirements, the potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical error.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow for adipic acid quantification and the logical relationship in selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (this compound or Adipic acid-d10) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization Final_Sample Final Sample for Analysis Derivatization->Final_Sample Injection Injection into LC-MS/MS or GC-MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G cluster_0 Choice of Internal Standard cluster_1 Key Performance Criteria cluster_2 Outcome IS_Choice Internal Standard Selection Coelution Chromatographic Co-elution IS_Choice->Coelution influences Stability Isotopic Stability IS_Choice->Stability determines Matrix_Effects Compensation for Matrix Effects Coelution->Matrix_Effects enables Stability->Matrix_Effects ensures consistent Accuracy Accuracy & Precision Matrix_Effects->Accuracy improves

References

A Theoretical Cross-Validation Framework: Adipic Acid-13C6 vs. 13C-Glucose Tracing in Mammalian Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the realm of metabolic research, stable isotope tracing is an indispensable tool for elucidating the intricate network of biochemical pathways. While ¹³C-glucose is the gold standard for probing central carbon metabolism, the exploration of alternative tracers offers the potential for novel insights into cellular physiology. This guide provides a theoretical framework for the cross-validation of a non-standard tracer, Adipic Acid-¹³C₆, with the well-established ¹³C-glucose tracing methodology in mammalian cells. As direct comparative experimental data is not available in the current body of scientific literature, this document outlines the foundational metabolic pathways, proposes a hypothetical experimental design for cross-validation, and presents the anticipated data and interpretations.

Introduction to the Tracers

¹³C-Glucose: A uniformly labeled glucose molecule where all six carbon atoms are the ¹³C isotope. It is the most widely used tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its metabolic fate provides a comprehensive overview of cellular energy production and biosynthetic precursor synthesis.

Adipic Acid-¹³C₆: A uniformly labeled six-carbon dicarboxylic acid. Adipic acid is not a conventional metabolic tracer. However, as a dicarboxylic acid, it can be metabolized by mammalian cells through fatty acid oxidation pathways. Theoretically, tracing with Adipic Acid-¹³C₆ could offer a unique window into mitochondrial and peroxisomal β-oxidation and its interface with the TCA cycle.

Comparative Metabolic Entry and Fates

The primary distinction between these two tracers lies in their points of entry into central metabolism. ¹³C-glucose enters via glycolysis in the cytoplasm, while Adipic Acid-¹³C₆ is expected to enter through β-oxidation within the mitochondria and peroxisomes.

Feature¹³C-GlucoseAdipic Acid-¹³C₆ (Theoretical)
Primary Metabolic Pathway Glycolysisβ-oxidation
Initial Cellular Compartment CytoplasmMitochondria & Peroxisomes
Primary Entry Points into TCA Cycle Acetyl-CoA (from pyruvate)Acetyl-CoA and Succinyl-CoA
Key Labeled Downstream Metabolites Glycolytic intermediates, lactate, TCA cycle intermediates, amino acids, fatty acids, nucleotidesTCA cycle intermediates, acetyl-CoA-derived lipids

Experimental Protocols: A Proposed Cross-Validation Study

This hypothetical protocol is designed to compare the metabolic contributions of ¹³C-glucose and Adipic Acid-¹³C₆ in a cancer cell line known for high metabolic activity, such as A549 lung carcinoma cells.

Cell Culture and Labeling
  • Cell Seeding: A549 cells are seeded in 10-cm dishes and cultured in standard high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Tracer Introduction: For labeling experiments, the standard medium is replaced with a custom DMEM formulation.

    • ¹³C-Glucose Group: Glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose, 10% dialyzed FBS, and 1% penicillin/streptomycin.

    • Adipic Acid-¹³C₆ Group: Glucose-free DMEM supplemented with 10 mM unlabeled glucose, a specified concentration of [U-¹³C₆]adipic acid (e.g., 1 mM, to be optimized for cell viability and uptake), 10% dialyzed FBS, and 1% penicillin/streptomycin.

    • Control Group: Standard high-glucose DMEM with unlabeled substrates.

  • Incubation: Cells are incubated with the labeling media for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

Metabolite Extraction and Analysis
  • Quenching and Extraction: At each time point, the labeling medium is aspirated, and cells are washed with ice-cold saline. Metabolism is quenched by adding liquid nitrogen. Metabolites are then extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The extracts are centrifuged to pellet protein and cell debris. The supernatant containing the metabolites is dried under nitrogen.

  • Mass Spectrometry: The dried metabolites are resuspended and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution (MID) of key metabolites.

Visualizing the Metabolic Pathways

The following diagrams illustrate the entry points and metabolic fates of ¹³C-glucose and a theoretical pathway for Adipic Acid-¹³C₆.

glycolysis_tca_ppp Metabolic fate of 13C-Glucose cluster_glycolysis Glycolysis (Cytoplasm) cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle (Mitochondria) 13C6-Glucose 13C6-Glucose G6P Glucose-6-P 13C6-Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: ¹³C-Glucose enters glycolysis and labels downstream metabolites.

adipic_acid_metabolism Theoretical metabolic fate of Adipic Acid-13C6 cluster_beta_oxidation β-Oxidation (Mitochondria/Peroxisome) cluster_tca TCA Cycle (Mitochondria) This compound This compound AdipylCoA Adipyl-CoA This compound->AdipylCoA AcetylCoA Acetyl-CoA AdipylCoA->AcetylCoA SuccinylCoA Succinyl-CoA AdipylCoA->SuccinylCoA Citrate Citrate AcetylCoA->Citrate Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->Succinate alphaKG α-Ketoglutarate Citrate->alphaKG alphaKG->SuccinylCoA Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Adipic Acid-¹³C₆ theoretically enters the TCA cycle via β-oxidation.

Experimental Workflow

experimental_workflow Cross-validation experimental workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed A549 Cells labeling Incubate with 13C-Glucose or This compound start->labeling quench Quench Metabolism (Liquid Nitrogen) labeling->quench extract Extract Metabolites (80% Methanol) quench->extract ms LC-MS / GC-MS extract->ms data Determine Mass Isotopologue Distributions (MID) ms->data

Caption: Proposed workflow for cross-validation.

Anticipated Quantitative Data and Interpretation

The following tables summarize the expected labeling patterns in key metabolites. The "M+n" notation indicates a metabolite with 'n' carbons labeled with ¹³C.

Table 1: Expected Mass Isotopologue Distributions from [U-¹³C₆]Glucose Tracing

MetaboliteExpected Major IsotopologuesPrimary Pathway Indicated
PyruvateM+3Glycolysis
LactateM+3Anaerobic Respiration
CitrateM+2, M+3, M+4TCA Cycle Activity (from Acetyl-CoA)
α-KetoglutarateM+2, M+3, M+4TCA Cycle Activity
SuccinateM+2, M+3, M+4TCA Cycle Activity
MalateM+2, M+3, M+4TCA Cycle Activity
Ribose-5-phosphateM+5Pentose Phosphate Pathway

Table 2: Theoretical Mass Isotopologue Distributions from [U-¹³C₆]Adipic Acid Tracing

MetaboliteExpected Major IsotopologuesPrimary Pathway Indicated
PyruvateM+0 (unlabeled)Lack of contribution from adipic acid
LactateM+0 (unlabeled)Lack of contribution from adipic acid
CitrateM+2, M+4, M+6TCA Cycle entry from Acetyl-CoA and Succinyl-CoA
α-KetoglutarateM+4TCA Cycle Activity (from Succinyl-CoA)
SuccinateM+4Direct product of adipic acid β-oxidation
MalateM+4TCA Cycle Activity (from Succinyl-CoA)
Ribose-5-phosphateM+0 (unlabeled)Lack of contribution from adipic acid

Conclusion

A cross-validation study between Adipic Acid-¹³C₆ and ¹³C-glucose would provide a fascinating comparative view of cellular metabolism. While ¹³C-glucose offers a broad picture of central carbon metabolism originating from glycolysis, Adipic Acid-¹³C₆ has the potential to specifically illuminate the catabolism of dicarboxylic acids and their anaplerotic contributions to the TCA cycle. The proposed experimental design and anticipated results provide a roadmap for researchers interested in exploring non-traditional metabolic tracers to uncover new facets of cellular function. The starkly different labeling patterns expected from each tracer would not only validate their distinct entry points but also offer complementary information on the interplay between different metabolic compartments and pathways. Such studies are crucial for building more comprehensive models of cellular metabolism, which is of paramount importance in both basic research and the development of novel therapeutic strategies.

A Guide to Inter-Laboratory Comparison of Metabolic Flux Analysis Using Adipic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. The use of stable isotope tracers, such as 13C-labeled substrates, has become the gold standard for accurate flux measurements, a method known as 13C-Metabolic Flux Analysis (13C-MFA). Adipic acid, a key platform chemical, is of significant interest for bio-based production, making the study of its metabolic pathways crucial. While 13C-MFA is a widely used technique, inter-laboratory variability can pose a challenge to the reproducibility and comparison of results. This guide provides a framework for conducting an inter-laboratory comparison of metabolic flux analysis using Adipic acid-13C6 as a tracer. Due to the current lack of publicly available direct inter-laboratory comparison studies using this specific tracer, this document outlines the best practices, experimental protocols, and data presentation standards to facilitate such a study.

Best Practices for an Inter-Laboratory Comparison of 13C-MFA

To ensure the success of an inter-laboratory comparison, it is essential to establish a set of best practices that all participating laboratories adhere to. These practices are designed to minimize variability and ensure that the data generated is comparable.

  • Standardized Protocols: All participating laboratories should use the same detailed experimental protocols, from cell culture and media preparation to sample quenching, metabolite extraction, and analytical methods.

  • Common Reagents and Materials: To the extent possible, laboratories should use reagents and materials from the same lot, including the this compound tracer, cell culture media, and standards for analytical measurements.

  • Centralized Data Analysis: While each laboratory will generate its own raw data, the final metabolic flux calculations should be performed by a central entity using a standardized metabolic model and software.[1] This eliminates variability arising from different data analysis approaches.

  • Blinded Samples: The inclusion of blinded samples, where the identity or treatment is unknown to the analyzing laboratory, can help to assess and quantify analytical bias.

  • Regular Communication: Open and regular communication between participating laboratories is crucial for troubleshooting and ensuring adherence to the established protocols.

Experimental Protocols

The following sections detail the key experimental protocols for a 13C-MFA study using this compound.

Cell Culture and Labeling
  • Cell Line: A well-characterized and genetically stable cell line capable of metabolizing adipic acid should be selected and distributed to all participating laboratories from a single, quality-controlled batch.

  • Culture Medium: A chemically defined medium should be used to minimize variability from undefined components. The exact composition, including the concentrations of all carbon sources, should be documented and followed by all labs.

  • Labeling Experiment: Cells should be cultured in a medium containing a defined concentration of this compound. The duration of the labeling experiment should be sufficient to reach isotopic steady state, which should be experimentally verified by collecting samples at multiple time points.[2]

  • Parallel Cultures: It is recommended to perform parallel labeling experiments with different tracers to enhance the resolution of metabolic fluxes.[2] For example, parallel cultures with 13C-glucose or 13C-glutamine could be included.

Sample Quenching and Metabolite Extraction
  • Quenching: To halt metabolic activity instantaneously, a rapid quenching method is required. A common method is to use a cold solvent, such as methanol at -20°C or lower. The quenching procedure must be standardized across all labs to prevent metabolite leakage or degradation.

  • Extraction: Metabolites are then extracted from the quenched cells. A biphasic extraction using a mixture of a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., chloroform) is a common approach to separate polar metabolites from lipids. The exact solvent composition and extraction volumes should be consistent.

Analytical Methods
  • Mass Spectrometry: The isotopic labeling patterns of intracellular metabolites are typically measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The choice of instrumentation and analytical method should be standardized.

  • Data Acquisition: For MS data, the raw, uncorrected mass isotopomer distributions should be recorded.[1] It is not recommended to only report data that has been corrected for natural isotope abundances, as different correction algorithms can produce different results.[1]

Data Analysis and Flux Calculation
  • Metabolic Network Model: A comprehensive metabolic network model that includes the relevant pathways for adipic acid metabolism is essential.[1] This model should be shared with all participating laboratories.

  • Flux Estimation Software: A single, agreed-upon software package should be used for flux estimation to ensure consistency in the computational analysis.[1]

  • Statistical Analysis: Goodness-of-fit and confidence intervals for all estimated fluxes should be determined to assess the quality of the flux maps.[1]

Data Presentation and Comparison

To facilitate a clear comparison of results from different laboratories, all quantitative data should be summarized in clearly structured tables.

Table 1: Extracellular Fluxes

This table should summarize the uptake and secretion rates of key metabolites, normalized to cell number or biomass.

MetaboliteLab 1 (mmol/10^6 cells/hr)Lab 2 (mmol/10^6 cells/hr)Lab 3 (mmol/10^6 cells/hr)AverageStd. Dev.
Adipic Acid Uptake
Glucose Uptake
Lactate Secretion
Glutamine Uptake
Glutamate Secretion

Table 2: Mass Isotopomer Distributions of Key Metabolites

This table should present the raw mass isotopomer distributions (MIDs) for selected intracellular metabolites.

MetaboliteIsotopomerLab 1 (Fraction)Lab 2 (Fraction)Lab 3 (Fraction)AverageStd. Dev.
Citrate M+0
M+1
M+2
M+3
M+4
M+5
M+6
Succinate M+0
M+1
M+2
M+3
M+4
Glutamate M+0
M+1
M+2
M+3
M+4
M+5

Table 3: Comparison of Calculated Metabolic Fluxes

This table provides the final comparison of the calculated intracellular fluxes from each laboratory. Fluxes should be reported relative to a reference flux (e.g., adipic acid uptake rate set to 100).

ReactionLab 1 (Relative Flux)Lab 2 (Relative Flux)Lab 3 (Relative Flux)AverageStd. Dev.
Glycolysis
Hexokinase
Pyruvate Kinase
TCA Cycle
Citrate Synthase
Isocitrate Dehydrogenase
Anaplerosis
Pyruvate Carboxylase
Adipic Acid Metabolism
Acyl-CoA Synthetase
Beta-oxidation Step 1

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for adipic acid.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture B 13C Labeling (this compound) A->B C Quenching B->C D Metabolite Extraction C->D E LC-MS / GC-MS Analysis D->E F Mass Isotopomer Distribution Data E->F H Flux Estimation (e.g., INCA, Metran) F->H G Metabolic Network Model G->H I Flux Map & Confidence Intervals H->I

Caption: A generalized experimental workflow for 13C-Metabolic Flux Analysis.

G Adipic_acid_13C6 This compound Adipyl_CoA Adipyl-CoA Adipic_acid_13C6->Adipyl_CoA Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Adipyl_CoA->Dehydroadipyl_CoA Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydroadipyl_CoA->Hydroxyadipyl_CoA Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

References

A Researcher's Guide to Measuring Isotopic Enrichment of Adipic Acid-13C6: A Comparative Analysis of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Adipic acid-13C6, the accurate determination of its isotopic enrichment is paramount for the validity of experimental results. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present a comparative analysis of their performance, and discuss alternative internal standards to assist in methodological selection and implementation.

At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis

Both Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are powerful tools for the analysis of isotopically labeled compounds. However, they operate on fundamentally different principles, leading to distinct advantages and limitations for the assessment of isotopic enrichment.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio (m/z).Detection of the nuclear spin properties of atomic nuclei in a magnetic field.
Information Provided Provides the distribution of isotopologues (molecules differing in the number of isotopic substitutions).Provides information on the specific position of the isotopic label within the molecule (isotopomers).[1]
Sensitivity Generally higher, especially with chromatographic coupling (GC-MS, LC-MS).Lower sensitivity, typically requiring more sample.
Sample Requirement Low (microgram to nanogram range).Higher (milligram range).
Throughput High, particularly with autosamplers and rapid chromatographic methods.Lower, due to longer acquisition times required for signal averaging.
Accuracy & Precision High accuracy and precision are achievable, often with relative standard deviations (RSD) of a few percent.[2]High precision is attainable, with repeatability standard deviations of ≤ 0.8‰ reported for site-specific measurements.[3]
Cost (Instrument) Varies widely from lower-cost quadrupole systems to high-resolution mass spectrometers.Generally high initial capital investment for high-field NMR spectrometers.
Sample Preparation Often requires derivatization for volatile compounds (GC-MS) or careful solvent selection (LC-MS).Typically requires dissolving the sample in a deuterated solvent.

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy High, with reported recoveries for similar organic acids often between 90-110%.[2]High, with reported accuracies for dicarboxylic acids in the range of 95-105%.High, with reported accuracies for quantitative analysis of organic molecules within 3.4% of single-pulse 1H NMR.[4]
Precision (RSD) Typically <5% for quantitative analysis of derivatized organic acids.[2]Generally <15% for dicarboxylic acids in complex matrices.High, with repeatability standard deviations for site-specific isotope ratios of <2‰.[5]
Limit of Detection (LOD) Low, in the range of ng/mL to pg on-column for derivatized adipic acid.[6]Low, with reported MDLs for adipic acid of ≤ 0.06 mg/L.[7]Higher, typically in the low mM to high µM range.
Limit of Quantification (LOQ) Low, in the range of ng/mL for derivatized adipic acid.[6]Low, with reported LOQs for adipic acid around 0.1 mg/L.[7]Higher, typically in the mM range.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound isotopic enrichment by GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids like adipic acid, derivatization is necessary to increase their volatility and improve chromatographic performance.

1. Sample Preparation and Derivatization:

  • Internal Standard Addition: To a known amount of the this compound sample, add a known amount of an internal standard. Suitable internal standards include odd-chain dicarboxylic acids like pimelic acid (C7) or suberic acid (C8), or an isotopically labeled analog such as Adipic acid-d10.

  • Derivatization: A common and effective method is silylation.

    • Dry the sample completely under a stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.[6]

    • After cooling, the sample is ready for injection.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, the molecular ion of its di-TMS derivative will be at m/z 296. The unlabeled adipic acid di-TMS derivative will be at m/z 290.

3. Data Analysis:

  • Calculate the isotopic enrichment by determining the relative peak areas of the mass isotopologues of the derivatized this compound.

  • Correct for the natural abundance of 13C in the unlabeled adipic acid and in the derivatizing agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative 13C NMR (qNMR) can directly measure the 13C enrichment at each carbon position within the this compound molecule.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample (typically 5-20 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d6 or D2O).

  • Add a known amount of a suitable internal standard for quantification if desired. A compound with a single, sharp resonance that does not overlap with the analyte signals is preferred.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Analysis:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Experiment: 13C NMR with proton decoupling. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Pulse Angle: 30-45° flip angle to ensure complete relaxation between scans.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the carbon nuclei being measured. For this compound, a delay of 30-60 seconds is recommended.

  • Acquisition Time: Typically 1-2 seconds.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply baseline and phase correction.

  • Integrate the signals corresponding to the different carbon atoms of this compound.

  • The isotopic enrichment at each carbon position can be calculated by comparing the integral of the 13C signal to the integral of a known reference signal (either an internal standard or a natural abundance 13C signal from a known component).

Alternative Internal Standards

The choice of an appropriate internal standard is critical for accurate quantification. For this compound analysis, several options can be considered:

  • Odd-Chain Dicarboxylic Acids: Pimelic acid (C7) and Suberic acid (C8) are commonly used as internal standards for the GC-MS analysis of dicarboxylic acids as they are structurally similar to adipic acid but have different retention times.

  • Isotopically Labeled Analogs: Adipic acid-d10 is an excellent internal standard for MS-based methods as it co-elutes with the analyte but is distinguished by its mass. This helps to correct for matrix effects and variations in ionization efficiency.

  • 13C-Labeled Dicarboxylic Acids: For studies where multiple dicarboxylic acids are being analyzed, other 13C-labeled standards such as 13C4-Succinic acid or 13C5-Glutaric acid can be used. These are particularly useful in metabolic flux analysis where the incorporation of 13C into various metabolites is being traced.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the GC-MS and NMR workflows for assessing the isotopic enrichment of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Add_IS Add Internal Standard (e.g., Adipic acid-d10) Sample->Add_IS Derivatization Derivatization (e.g., Silylation with BSTFA) Add_IS->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Correction Natural Abundance Correction Integration->Correction Calculation Isotopic Enrichment Calculation Correction->Calculation

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Add_IS Add Internal Standard (Optional) Dissolution->Add_IS Transfer Transfer to NMR Tube Add_IS->Transfer Acquisition 13C NMR Data Acquisition (Inverse-gated Decoupling) Transfer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Isotopic Enrichment Calculation Integration->Calculation

Caption: Workflow for NMR analysis of this compound.

Conclusion

The choice between Mass Spectrometry and NMR Spectroscopy for assessing the isotopic enrichment of this compound will depend on the specific requirements of the research.

  • Mass Spectrometry (GC-MS or LC-MS) is the preferred method for high-throughput screening and when sample amounts are limited, offering excellent sensitivity and robust quantification.

  • NMR Spectroscopy is unparalleled in its ability to provide site-specific isotopic information, which is invaluable for mechanistic studies and understanding metabolic pathways.

For a comprehensive understanding of isotopic labeling, a combination of both techniques can be highly advantageous. By carefully considering the strengths and weaknesses of each method and implementing rigorous experimental protocols, researchers can ensure the accuracy and reliability of their isotopic enrichment measurements.

References

Performance Showdown: Adipic acid-13C6 for Accurate Serum Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity and Recovery in Bioanalytical Methods

For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules like adipic acid in serum is paramount for metabolic studies and clinical biomarker discovery. The gold standard for such measurements is isotope dilution mass spectrometry, which relies on a stable isotope-labeled internal standard to ensure accuracy and precision. This guide provides a comparative overview of the linearity and recovery performance of Adipic acid-13C6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods, alongside alternative approaches for the quantification of adipic acid in serum.

The Gold Standard: Isotope Dilution LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is the most effective way to compensate for variations in sample preparation and matrix effects during analysis. This approach ensures the highest accuracy and precision in quantitative bioanalysis.

Experimental Protocol: Linearity and Recovery Assessment

A typical experimental workflow for evaluating the linearity and recovery of an LC-MS/MS method for adipic acid in serum using this compound is outlined below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_cal Calibration Curve Preparation cluster_qc Quality Control Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis serum_pool Pool Blank Human Serum cal_standards Prepare Calibration Standards (Adipic Acid in Blank Serum) serum_pool->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) serum_pool->qc_samples stock_aa Prepare Adipic Acid Stock Solution stock_aa->cal_standards stock_aa->qc_samples stock_is Prepare this compound (IS) Stock Solution add_is Spike IS into Calibration Standards, QCs, and Blank stock_is->add_is cal_standards->add_is qc_samples->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Samples onto LC-MS/MS System reconstitution->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition peak_integration Peak Integration and Ratio Calculation (Analyte/IS) data_acquisition->peak_integration linearity_assessment Linearity Assessment (Calibration Curve) peak_integration->linearity_assessment recovery_calculation Recovery Calculation (QC Samples) peak_integration->recovery_calculation

Fig. 1: Experimental workflow for linearity and recovery.
Performance Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for adipic acid in serum using this compound as the internal standard.

Table 1: Linearity of Adipic Acid Quantification

ParameterTypical Value
Calibration Range0.1 - 100 µg/mL
Regression ModelLinear (y = mx + c)
Weighting1/x or 1/x²
Correlation Coefficient (r²)> 0.995

Table 2: Recovery of Adipic Acid from Serum

QC LevelSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Low0.395 - 10585 - 115
Medium5098 - 10285 - 115
High8097 - 10385 - 115

Alternative Methods for Adipic Acid Quantification

While isotope dilution LC-MS/MS with this compound is the preferred method, other techniques can be employed for the quantification of adipic acid in serum. These methods may offer advantages in terms of cost or accessibility but often come with trade-offs in performance.

LC-MS/MS with a Structural Analog Internal Standard

In the absence of a stable isotope-labeled internal standard, a structurally similar molecule, such as glutaric acid-d4, can be used. This approach can correct for some variability but may not fully account for matrix effects that are specific to adipic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since adipic acid is not readily volatile, a derivatization step is required to convert it into a more volatile form, typically through esterification or silylation.

Experimental Protocol: GC-MS with Derivatization

A representative workflow for GC-MS analysis involves sample extraction, derivatization, and subsequent analysis.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis serum_sample Serum Sample add_is Add Internal Standard (e.g., Glutaric acid-d4) serum_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate add_reagent Add Derivatization Reagent (e.g., BSTFA) evaporate->add_reagent heating Heat to Complete Reaction add_reagent->heating injection Inject Derivatized Sample into GC-MS heating->injection data_acquisition Data Acquisition (SIM or Full Scan) injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification against Calibration Curve peak_integration->quantification

Fig. 2: GC-MS with derivatization workflow.
Performance Comparison

The choice of analytical method will depend on the specific requirements of the study, including the desired level of accuracy, sensitivity, and throughput.

Table 3: Comparison of Analytical Methods for Adipic Acid in Serum

FeatureLC-MS/MS with this compoundLC-MS/MS with Analog ISGC-MS with Derivatization
Specificity Very HighHighHigh
Accuracy Very HighGood to HighGood
Precision Very HighGood to HighGood
Linearity (r²) > 0.995> 0.99> 0.99
Recovery Consistent and ReproducibleMay be more variableDependent on derivatization efficiency
Sample Prep Relatively SimpleRelatively SimpleMore Complex (includes derivatization)
Throughput HighHighModerate
Cost High (IS can be expensive)ModerateModerate

Conclusion

For the highly accurate and precise quantification of adipic acid in serum, the use of this compound as an internal standard in an LC-MS/MS method is unequivocally the superior approach. This method provides excellent linearity over a wide dynamic range and consistent, high recovery, ensuring reliable data for critical research and development applications. While alternative methods such as using a structural analog internal standard or GC-MS with derivatization are viable, they may introduce greater variability and require more extensive method development and validation to achieve comparable performance. The choice of method should be carefully considered based on the specific analytical goals and available resources.

The Gold Standard: Justifying the Use of ¹³C-Labeled Internal Standards Over Deuterated Counterparts in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. While deuterated standards are widely used, a growing body of evidence and established analytical principles confirm the superiority of ¹³C-labeled internal standards, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

This guide provides an objective comparison of ¹³C-labeled and deuterated internal standards, supported by established principles in isotope dilution mass spectrometry. We will delve into the key performance differences, provide a generalized experimental protocol for their comparison, and illustrate the underlying concepts with clear visualizations.

Key Performance Characteristics: ¹³C vs. Deuterium Labeling

The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves the same way throughout the analytical process, from sample extraction to detection.[1] This allows it to accurately correct for variations in sample preparation, matrix effects, and instrument response.[2][3] However, the choice of isotope—carbon-13 (¹³C) or deuterium (D)—can significantly impact how closely the standard mimics the analyte.[2]

The primary justification for preferring ¹³C-labeled standards lies in the "isotope effect." The significant mass difference between hydrogen (H) and deuterium (D) can alter the physicochemical properties of the molecule, a phenomenon that is far less pronounced with the heavier ¹³C isotope.[4][5]

Table 1: Comparison of Key Performance Characteristics

Feature¹³C-Labeled Internal StandardDeuterated (D) Internal StandardRationale & Implications
Chromatographic Co-elution Excellent: Co-elutes perfectly with the unlabeled analyte.[3]Variable: Often elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[6]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Even slight separation can lead to the analyte and standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[5]
Isotopic Stability High: The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange under typical analytical conditions.[2]Variable: Deuterium atoms, especially those on hydroxyl (-OH) or amine (-NH) groups, can be susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix.[7]Loss or exchange of the isotopic label leads to inaccurate quantification. ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis.[6]
Matrix Effect Compensation Superior: Due to identical chromatographic behavior and ionization efficiency, it experiences the exact same matrix effects as the analyte, providing the most accurate compensation.[3]Potentially Compromised: Chromatographic shifts can lead to differential matrix effects, where the standard does not accurately reflect the ionization suppression or enhancement experienced by the analyte.[6]In complex biological matrices like plasma or urine, where matrix effects are a significant challenge, the superior compensation of ¹³C-labeled standards leads to more reliable and defensible data.[6]
Fragmentation in MS/MS Identical: The fragmentation pattern is identical to the native analyte, with a predictable mass shift.[2]Potential for Alteration: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation.[2][8]Identical fragmentation simplifies method development and ensures a consistent and predictable response between the analyte and the internal standard.
Synthesis & Cost Generally more complex and expensive to synthesize.[7]Generally easier and more cost-effective to synthesize.[7]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. For regulated bioanalysis or when the highest accuracy is required, the investment in ¹³C-labeled standards is strongly justified.[3]

Quantitative Data Comparison

While direct head-to-head published studies comparing a wide array of analytes are not always available, the principles outlined above consistently translate into improved analytical performance. A study on amphetamines demonstrated that ¹³C₆-labeled internal standards co-eluted perfectly with their analytes, whereas deuterated standards showed chromatographic separation that increased with the number of deuterium substitutions.[8] Another study comparing normalization methods in lipidomics found that a ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to a commercially available deuterated internal standard mixture, especially over long analysis times.[9]

The following table represents typical, expected performance data when comparing the two types of standards in a validated bioanalytical method, based on the established principles.

Table 2: Representative Bioanalytical Method Validation Data

Parameter¹³C-Labeled ISDeuterated ISAcceptance Criteria (Typical)
Linearity (r²) > 0.995≥ 0.99≥ 0.99
Precision (%CV) at LLOQ < 15%< 20%≤ 20%
Precision (%CV) at other levels < 10%< 15%≤ 15%
Accuracy (% Bias) ± 10%± 15%± 15%
Matrix Factor Variability (%CV) < 5%< 15%≤ 15%
Extraction Recovery Variability (%CV) < 5%< 10%Should be consistent

LLOQ: Lower Limit of Quantification. Data is representative and illustrates expected outcomes based on the physicochemical properties of the standards.

Experimental Protocols

To empirically determine the suitability of a ¹³C-labeled versus a deuterated internal standard for a specific analyte, a head-to-head comparison should be performed during method development and validation.

Detailed Experimental Protocol: Comparative Evaluation of Internal Standards in Plasma

1. Objective: To compare the performance of a ¹³C-labeled internal standard and a deuterated internal standard for the quantification of an analyte in human plasma using LC-MS/MS, focusing on chromatographic behavior, accuracy, and precision.

2. Materials:

  • Analyte reference standard

  • ¹³C-labeled internal standard

  • Deuterated internal standard

  • Control human plasma (K₂EDTA)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of the analyte, ¹³C-IS, and D-IS in a suitable solvent (e.g., methanol).

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare separate working solutions for the ¹³C-IS and D-IS at a concentration appropriate for spiking into plasma samples.

4. Sample Preparation:

  • Calibration Standards and QCs: Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the respective internal standard working solution (either ¹³C-IS or D-IS).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex-mix for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution optimized to provide good peak shape for the analyte.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive or negative ion electrospray ionization (ESI) mode. Optimize the specific precursor-to-product ion transitions (MRM) for the analyte, ¹³C-IS, and D-IS.

  • Injection Sequence: Analyze a full batch of samples prepared with the ¹³C-IS and a separate full batch prepared with the D-IS.

6. Data Analysis and Comparison:

  • Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard. Measure the retention time difference.

  • Accuracy and Precision: Quantify the QC samples against the calibration curve for each batch. Calculate the accuracy (% bias) and precision (%CV) for both intra- and inter-day runs for each internal standard.

  • Matrix Effect: Evaluate the matrix factor by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard-normalized matrix factor should be close to 1 for effective compensation.[2]

  • Data Comparison: Summarize the results in a table to directly compare the performance of the ¹³C-IS and D-IS.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical justification for selecting a ¹³C-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (Blank, Calibrator, QC) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation & Reconstitution p5->p6 a1 LC-MS/MS Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

G cluster_choice Internal Standard Choice cluster_13C ¹³C-Labeled IS cluster_D Deuterated IS IS_Choice Goal: Accurate Quantification Coelution Perfect Co-elution IS_Choice->Coelution Requires Stability High Isotopic Stability IS_Choice->Stability Requires C13_Coelute Identical Physicochemical Properties => Perfect Co-elution Coelution->C13_Coelute D_Coelute Isotope Effect => Chromatographic Shift Coelution->D_Coelute C13_Stable Label in Carbon Backbone => No Exchange Stability->C13_Stable D_Stable Potential for H/D Exchange Stability->D_Stable C13_Result Accurate Matrix Effect Correction C13_Coelute->C13_Result C13_Stable->C13_Result D_Result Inaccurate Matrix Effect Correction D_Coelute->D_Result D_Stable->D_Result

Caption: Logical justification for the superiority of ¹³C-labeled internal standards.

Conclusion and Recommendation

For applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled internal standards are the superior choice.[2][8] Their ability to perfectly co-elute with the unlabeled analyte ensures the most effective compensation for matrix effects and other analytical variabilities, ultimately leading to more trustworthy and defensible results in research and drug development settings.[3] While deuterated standards are a viable and often more cost-effective option, the potential for chromatographic separation and isotopic instability due to the deuterium isotope effect presents a significant risk to data quality.[5][6] Therefore, the investment in a ¹³C-labeled internal standard is a sound scientific decision that enhances the robustness and reliability of quantitative mass spectrometry assays.

References

Validating Software for Adipic Acid-13C6 Tracer Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed experimental protocol for a typical Adipic acid-13C6 tracing study and presents a comparative analysis of leading software packages. The comparison is based on a combination of reported features and a hypothetical experimental dataset to provide a practical validation framework.

Experimental Protocol: this compound Tracing in Cultured Mammalian Cells

This protocol describes the steps for conducting a stable isotope tracing experiment using this compound in a mammalian cell line (e.g., HEK293T).

1. Cell Culture and Isotope Labeling:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seed cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.

  • On the day of the experiment, replace the growth medium with fresh DMEM containing a final concentration of 1 mM this compound (all six carbons labeled with 13C).

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.

2. Metabolite Extraction:

  • At each time point, aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution.

  • Quench metabolism by adding 1 mL of ice-cold 80:20 methanol:water solvent mixture to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted metabolites and store at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Separate the metabolites on a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Acquire mass spectrometry data in both positive and negative ionization modes, collecting full scan and fragmentation data (MS2) for metabolite identification and isotopologue distribution analysis.

4. Data Processing and Analysis:

  • Process the raw LC-MS/MS data using one of the software packages described below to perform peak picking, retention time alignment, and metabolite identification.

  • Correct for the natural abundance of 13C isotopes.

  • Determine the mass isotopologue distribution (MID) for adipic acid and its downstream metabolites to trace the fate of the 13C carbons.

Below is a diagram illustrating the key steps in the experimental workflow.

G cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed HEK293T Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation tracer_addition Add this compound overnight_incubation->tracer_addition time_course Time-course Incubation (0, 1, 4, 8, 24h) tracer_addition->time_course wash_cells Wash Cells with Saline time_course->wash_cells quench_metabolism Quench with Cold Methanol wash_cells->quench_metabolism scrape_and_collect Scrape and Collect Cells quench_metabolism->scrape_and_collect centrifuge Centrifuge and Collect Supernatant scrape_and_collect->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing & Software Analysis lcms_analysis->data_processing G Adipic_acid This compound beta_oxidation Reverse β-Oxidation Pathway Adipic_acid->beta_oxidation Succinyl_CoA Succinyl-CoA-13C4 beta_oxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA-13C2 beta_oxidation->Acetyl_CoA Succinate Succinate Succinyl_CoA->Succinate Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate alpha_Ketoglutarate->Succinyl_CoA Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Comparison of different derivatization reagents for Adipic acid-13C6 GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common derivatization reagents for the gas chromatography-mass spectrometry (GC-MS) analysis of Adipic acid-13C6. The selection of an appropriate derivatization reagent is critical for achieving desired analytical performance, including sensitivity, accuracy, and reproducibility. This document outlines the performance of various reagents, supported by experimental data, and provides detailed protocols to assist researchers in method development and optimization.

Introduction to Derivatization for GC-MS Analysis of Adipic Acid

Adipic acid, a dicarboxylic acid, is a polar and non-volatile compound. Direct analysis by gas chromatography is challenging due to its low volatility and potential for thermal decomposition in the GC inlet. Derivatization is a chemical modification process that converts polar functional groups, such as the carboxylic acid groups in adipic acid, into less polar and more volatile derivatives. This process is essential for:

  • Increasing Volatility: Facilitating the transition of the analyte into the gas phase.

  • Improving Thermal Stability: Preventing degradation of the analyte at high temperatures in the GC system.

  • Enhancing Chromatographic Performance: Resulting in better peak shape and resolution.

  • Improving Mass Spectrometric Detection: Yielding characteristic fragmentation patterns that aid in identification and quantification.

This compound is a stable isotope-labeled internal standard commonly used in quantitative bioanalysis to correct for matrix effects and variations in sample preparation and instrument response. The derivatization chemistry for this compound is identical to that of its unlabeled counterpart.

The two primary classes of derivatization reagents for carboxylic acids are silylation agents and alkylation/esterification agents . This guide will compare reagents from both classes.

Comparison of Derivatization Reagents

The choice of derivatization reagent depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of common derivatization reagents for adipic acid analysis.

Silylation Reagents

Silylation involves the replacement of the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

ReagentDerivativeReaction Time & Temp.Key AdvantagesKey Disadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Di-TMS ester30-60 min at 60-70°CHighly reactive, volatile byproducts, good for general purpose silylation.TMS derivatives are susceptible to hydrolysis.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Di-TMS ester30-60 min at 60-70°CMost volatile TMS reagent, byproducts are also highly volatile.TMS derivatives are moisture-sensitive.
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Di-TBDMS ester60 min at 60-80°CForms TBDMS derivatives which are ~10,000 times more stable to hydrolysis than TMS derivatives[1].Higher molecular weight of the derivative, may not be ideal for all applications.
HMDS (Hexamethyldisilazane)Di-TMS esterVariable, often used with a catalyst (e.g., TMCS)Low cost.Less reactive than BSTFA or MSTFA, may require a catalyst and more stringent anhydrous conditions.
Alkylation/Esterification Reagents

Alkylation or esterification converts the carboxylic acid groups into esters, typically methyl or butyl esters.

ReagentDerivativeReaction Time & Temp.Key AdvantagesKey Disadvantages
BF3-Methanol (Boron trifluoride-methanol complex)Dimethyl ester15-60 min at 60-100°CEffective for a wide range of carboxylic acids, relatively low cost.BF3 is toxic and corrosive, reagent needs to be handled with care.
Diazomethane Dimethyl esterRapid at room temperatureHighly efficient and specific for carboxylic acids, produces clean reaction products.Explosive, toxic, and carcinogenic; requires specialized glassware and handling procedures.
PFBBr (Pentafluorobenzyl bromide)Di-pentafluorobenzyl ester30-60 min at 60-80°C with a catalystProduces derivatives with excellent sensitivity for electron capture detection (ECD).Reagent is a lachrymator and requires careful handling.

Quantitative Performance Data

Direct quantitative comparisons of various derivatization reagents for adipic acid are limited in the literature. However, data from studies on dicarboxylic acids and fatty acids can provide valuable insights.

Reagent/MethodAnalyteLimit of Detection (LOD)Derivatization Efficiency (Yield)Reference
HMDSAdipic Acid7 µg/m³ (air), 1 µg/L (water)Not specified[2]
BSTFAC3-C9 Dicarboxylic Acids≤ 2 ng/m³Not specified[3]
BF3/butanolC3-C9 Dicarboxylic Acids≤ 4 ng/m³Not specified[3]

Note: The reported LODs are highly dependent on the sample matrix, instrumentation, and specific method parameters.

Mass Spectra and Fragmentation Patterns

The mass spectra of the derivatized adipic acid provide characteristic fragmentation patterns crucial for identification and quantification.

  • Di-TMS Derivative (from BSTFA or MSTFA): The electron ionization (EI) mass spectrum of the di-TMS derivative of adipic acid typically shows a molecular ion (M+) at m/z 290. Key fragments include [M-15]+ (loss of a methyl group), and ions characteristic of silylated compounds. The predicted mass spectrum for the di-TMS derivative of adipic acid shows significant peaks that can be used for selected ion monitoring (SIM) in quantitative analysis[4].

  • Dimethyl Ester Derivative (from BF3-Methanol or Diazomethane): The EI mass spectrum of dimethyl adipate shows a molecular ion (M+) at m/z 174[1]. Common fragments include the loss of a methoxy group ([M-31]+) and other fragments resulting from the cleavage of the ester and hydrocarbon chain[2].

Experimental Protocols

The following are detailed methodologies for the derivatization of this compound.

Protocol 1: Silylation using BSTFA

Materials:

  • This compound standard solution

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the this compound solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

Materials:

  • This compound standard solution

  • BF3-Methanol solution (14% w/v)

  • Anhydrous methanol

  • Hexane

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the this compound solution to a reaction vial and evaporate the solvent to dryness.

  • Reagent Addition: Add 200 µL of anhydrous methanol and 100 µL of 14% BF3-Methanol solution to the dried sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 80°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the dimethyl adipate to a clean vial for GC-MS analysis.

Experimental Workflow and Signaling Pathways

The general workflow for the derivatization and GC-MS analysis of this compound is illustrated below.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution) Drydown Evaporation to Dryness Sample->Drydown Reagent Add Derivatization Reagent & Solvent Drydown->Reagent Reaction Heating & Incubation Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound derivatization and GC-MS analysis.

Conclusion

Both silylation and alkylation/esterification are effective methods for the derivatization of this compound for GC-MS analysis.

  • Silylation reagents , particularly BSTFA and MSTFA , are highly reactive and produce volatile byproducts, making them suitable for a wide range of applications. For enhanced stability of the derivative, especially when dealing with complex matrices or delayed analysis, MTBSTFA is a superior choice due to the hydrolytic stability of the resulting TBDMS esters[1].

  • Alkylation/esterification reagents like BF3-Methanol offer a robust and cost-effective alternative. While highly effective, the use of diazomethane is often limited to specialized laboratories due to its hazardous nature.

The optimal choice of derivatization reagent will ultimately depend on the specific requirements of the assay, including sensitivity, sample throughput, and safety considerations. The provided protocols offer a starting point for method development, and further optimization may be necessary to achieve the desired analytical performance.

References

Safety Operating Guide

Proper Disposal of Adipic Acid-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Adipic acid-13C6, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and meeting regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] In case of a spill, prevent the powder from becoming airborne. For small spills, gently sweep the material into a suitable, labeled container for disposal.[2] For larger spills, cover with a non-combustible absorbent material like sand or earth and then collect it into a sealed container.[3]

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[1][2] As a non-hazardous substance for transport, the immediate risks are low; however, proper chemical waste management protocols must be followed.[1]

Waste Characterization and Segregation

It is the responsibility of the waste generator to correctly classify the waste.[3] this compound waste should be segregated from other waste streams to await proper disposal. Do not mix it with other solvents or chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Options
  • Licensed Professional Waste Disposal Service : The most recommended method for the disposal of this compound is to contact a licensed professional waste disposal company.[2] These services are equipped to handle chemical waste in accordance with all regulatory requirements.

  • Incineration : In a licensed facility, controlled incineration is a potential disposal method. Thermal decomposition of adipic acid primarily yields cyclopentanone, adipic anhydride, carbon dioxide, and water.[4][5] This should only be carried out by authorized personnel in a facility with the appropriate off-gas scrubbing capabilities.

  • Landfill : Disposal in a landfill is generally not recommended for chemical waste unless it has been determined to be non-hazardous by local regulations and has been approved by the landfill operator.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]

Quantitative Data Summary

ParameterValueNotes
Thermal Decomposition Temperature ~160 °CTemperature at which thermal decomposition products, such as cyclopentanone and adipic anhydride, are observed.[4][5]
Occupational Exposure Limit (ACGIH TLV-TWA) 5 mg/m³For adipic acid dust, averaged over an 8-hour workday.[8]

Experimental Protocols

A detailed, universally applicable experimental protocol for the disposal of this compound is not feasible due to varying regulations and facility capabilities. However, a general protocol for laboratory-scale thermal decomposition is outlined below. This procedure should only be performed by trained personnel in a controlled environment and with the approval of the relevant safety authorities.

Laboratory-Scale Thermal Decomposition (for research purposes only)

Objective: To thermally decompose small quantities of this compound into its primary constituents.

Materials:

  • This compound

  • Tube furnace with temperature control

  • Quartz or ceramic combustion boat

  • Inert gas supply (e.g., nitrogen, argon)

  • Gas outlet connected to a suitable trapping system (e.g., cold trap or scrubber)

  • Appropriate PPE

Procedure:

  • Ensure the tube furnace and trapping system are set up in a fume hood.

  • Place a small, accurately weighed amount of this compound into the combustion boat.

  • Place the combustion boat in the center of the tube furnace.

  • Purge the system with an inert gas for several minutes to remove any oxygen.

  • Slowly heat the furnace to 160°C.[4][5]

  • Maintain this temperature and the inert gas flow until the decomposition is complete, as indicated by the cessation of gas evolution or by a predetermined reaction time based on preliminary tests.

  • Allow the system to cool to room temperature under the inert gas flow.

  • The resulting residue in the combustion boat and the contents of the cold trap should be collected and disposed of as hazardous waste in accordance with institutional and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess_ppe Assess and Don Appropriate PPE start->assess_ppe spill_check Is there a spill? assess_ppe->spill_check contain_spill Contain and Clean Spill per Protocol spill_check->contain_spill Yes segregate_waste Segregate Waste in a Labeled, Sealed Container spill_check->segregate_waste No contain_spill->segregate_waste consult_ehs Consult Institutional EHS for Guidance segregate_waste->consult_ehs disposal_decision Select Approved Disposal Method consult_ehs->disposal_decision licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service disposal_decision->licensed_disposal Primary Method incineration Controlled Incineration (Authorized Facility) disposal_decision->incineration Alternative document Document Disposal Details licensed_disposal->document incineration->document end End of Process document->end

Caption: Decision workflow for the safe disposal of this compound.

References

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